Methyl 2-(4-oxocyclohexyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(4-oxocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZHUDXZHNLVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611609 | |
| Record name | Methyl (4-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66405-41-2 | |
| Record name | Methyl (4-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4-oxocyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(4-oxocyclohexyl)acetate: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(4-oxocyclohexyl)acetate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly as a valuable building block for the preparation of complex pharmaceutical agents. Its unique structure, incorporating both a ketone and a methyl ester functionality, allows for a wide range of chemical transformations, making it a crucial intermediate in the synthesis of various drug candidates. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its emerging applications in drug development, with a focus on its role as a precursor to key pharmacophores.
Chemical and Physical Properties
This compound, with the CAS number 66405-41-2, is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₃ | [2][3] |
| Molecular Weight | 170.21 g/mol | [2][3] |
| CAS Number | 66405-41-2 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl (4-oxocyclohexyl)acetate, (4-OXO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER, 4-(methoxycarbonylmethyl)cyclohexanone | [2] |
| Density | 1.06 g/cm³ | [3] |
| Boiling Point | 247.8 °C at 760 mmHg | [3] |
| Flash Point | 103.2 °C | [3] |
| Refractive Index | 1.454 | [3] |
Synthesis of this compound
A robust and well-documented synthetic route to this compound proceeds via a three-step sequence starting from the commercially available 4-hydroxyphenylacetic acid. This pathway involves an initial esterification, followed by catalytic hydrogenation of the aromatic ring, and concluding with the oxidation of the resulting secondary alcohol to the target ketone.
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(4-hydroxyphenyl)acetate
This initial step involves the Fischer esterification of 4-hydroxyphenylacetic acid.
-
Materials:
-
4-Hydroxyphenylacetic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid
-
Toluene
-
Magnesium sulfate
-
Activated charcoal
-
3A Molecular Sieves
-
-
Procedure:
-
A solution of 4-hydroxyphenylacetic acid (0.1 mole) in methanol (500 mL) is prepared in a Soxhlet extractor charged with 3A molecular sieves.
-
Concentrated sulfuric acid (2 mL) is carefully added as a catalyst.
-
The solution is heated to reflux for 72 hours. The molecular sieves are exchanged at 24-hour intervals to remove the water formed during the reaction and drive the equilibrium towards the product.
-
After cooling, the reaction mixture is evaporated to yield an oil.
-
The oil is dissolved in toluene (100 mL) and washed three times with water (100 mL each).
-
The organic phase is dried over magnesium sulfate, treated with activated charcoal to remove colored impurities, and then filtered.
-
The toluene is removed under reduced pressure to yield methyl 2-(4-hydroxyphenyl)acetate as a yellow oil.
-
Step 2: Synthesis of Methyl 2-(4-hydroxycyclohexyl)acetate via Catalytic Hydrogenation
The aromatic ring of methyl 2-(4-hydroxyphenyl)acetate is reduced to a cyclohexane ring using catalytic hydrogenation.
-
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Platinum on carbon (Pt/C) catalyst (5-10 wt%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas
-
-
Procedure:
-
Methyl 2-(4-hydroxyphenyl)acetate is dissolved in a suitable solvent such as methanol or ethanol in a high-pressure hydrogenation reactor.
-
A catalytic amount of Pt/C (5-10% by weight of the substrate) is added to the solution.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 5-10 bar).
-
The reaction mixture is stirred at a controlled temperature (e.g., 20-30 °C) until the reaction is complete (monitored by TLC or GC-MS).[4]
-
Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to afford methyl 2-(4-hydroxycyclohexyl)acetate.
-
Step 3: Synthesis of this compound via Oxidation
The final step is the oxidation of the secondary alcohol to the corresponding ketone. Mild oxidation conditions are employed to avoid over-oxidation or side reactions. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.
-
Materials:
-
Methyl 2-(4-hydroxycyclohexyl)acetate
-
Pyridinium chlorochromate (PCC)
-
Sodium acetate
-
Dichloromethane (anhydrous)
-
Silica gel
-
-
Procedure:
-
A suspension of PCC and sodium acetate in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.
-
A solution of methyl 2-(4-hydroxycyclohexyl)acetate in anhydrous dichloromethane is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Applications in Drug Development
This compound serves as a key building block in the synthesis of various pharmaceutically active compounds. Its bifunctional nature allows for sequential or orthogonal modifications of the ketone and ester groups, providing access to a diverse range of molecular scaffolds.
Precursor to Dopamine Receptor Ligands
A closely related compound, 2-(4-aminocyclohexyl)-ethyl acetate, is a key intermediate in the preparation of dopamine receptor ligands, such as Cariprazine.[4] The synthesis of this intermediate can be envisioned starting from this compound through reductive amination, highlighting the potential of the title compound in the synthesis of neurologically active agents.
Caption: Potential application in the synthesis of dopamine receptor ligands.
Scaffold for Angiotensin II Receptor Blockers (ARBs)
The structural motif of a 4-substituted cyclohexane ring is present in several important classes of drugs. For instance, the related intermediate, Ethyl 4-(4-oxocyclohexyl)benzoate, is a key component in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension.[5] The cyclohexanone moiety in these intermediates provides a crucial scaffold for constructing the complex molecular architectures of ARBs like Candesartan Cilexetil.[5] This suggests a potential application for this compound in the synthesis of novel ARBs or other cardiovascular drugs.
Caption: Role of ARBs in the Renin-Angiotensin signaling pathway.
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. The synthetic route outlined in this guide provides a reliable method for its preparation from readily available starting materials. Its utility as a precursor for complex molecules, particularly in the synthesis of neurologically and cardiovascularly active agents, underscores its importance for medicinal chemists and process development scientists. Further exploration of its reactivity and application in the synthesis of novel therapeutic agents is a promising area for future research.
References
- 1. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: Methyl 2-(4-oxocyclohexyl)acetate
CAS Number: 66405-41-2
An Essential Intermediate in Kinase Inhibitor Synthesis
Introduction
Methyl 2-(4-oxocyclohexyl)acetate, with the CAS registry number 66405-41-2, is a cyclic ketoester that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both a ketone and a methyl ester, makes it a versatile intermediate for the construction of various heterocyclic and carbocyclic scaffolds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its significant application in the development of targeted cancer therapeutics, specifically as a precursor to Cyclin-Dependent Kinase 9 (CDK9) inhibitors.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₃ | [2][3][4] |
| Molecular Weight | 170.21 g/mol | [1][2][3] |
| CAS Number | 66405-41-2 | [1][2][3] |
| Appearance | Clear to pale yellow liquid | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [3][4] |
| Boiling Point | 247.8 ± 13.0 °C at 760 mmHg | [3][4] |
| Flash Point | 103.2 ± 19.9 °C | [3] |
| Refractive Index | 1.454 | [4] |
| SMILES | COC(=O)CC1CCC(=O)CC1 | [1] |
| InChI | InChI=1S/C9H14O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7H,2-6H2,1H3 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound in CDCl₃ (300 MHz) shows the following signals:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.71 | s | 3H | -OCH₃ |
| 2.39 | m | 4H | -CH₂-C(=O)-CH₂- (cyclohexanone) |
| 2.38 | m | 1H | -CH-CH₂-COOCH₃ |
| 2.36 | d | 2H | -CH₂-COOCH₃ |
| 2.16 | m | 2H | Cyclohexyl protons |
| 1.50 | m | 2H | Cyclohexyl protons |
Mass Spectrometry
GC-MS data is available for this compound. The predicted collision cross section (CCS) values for various adducts are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 171.10158 | 135.7 |
| [M+Na]⁺ | 193.08352 | 141.3 |
| [M-H]⁻ | 169.08702 | 138.7 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the esterification of (4-oxocyclohexyl)acetic acid. A representative procedure is as follows:
Materials:
-
(4-oxocyclohexyl)acetic acid
-
Methanol
-
Thionyl chloride or a strong acid catalyst (e.g., H₂SO₄)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a solution of (4-oxocyclohexyl)acetic acid in methanol, slowly add thionyl chloride at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water in an ice bath.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to yield pure this compound as a clear oil.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several patented Cyclin-Dependent Kinase 9 (CDK9) inhibitors. CDK9 is a transcriptional regulator that is a promising target for anticancer therapies. The 4-oxocyclohexyl moiety of this intermediate is incorporated into the final inhibitor structure, highlighting its importance in establishing the molecular framework necessary for biological activity.
Patents citing the use of this compound in the synthesis of kinase inhibitors include:
-
US9796708: Pyrrolo [2,3 -b] Pyridine Cdk9 Kinase Inhibitors
-
US9670208: Serine/Threonine Kinase Inhibitors
-
US9328112: Tetracyclic Cdk9 Kinase Inhibitors
-
US9073922: Pyrrolo[2,3 -b] Pyridine Cdk9 Kinase Inhibitors
-
US9346813: Pyrrolopyrimindine Cdk9 Kinase Inhibitors
Synthetic Workflow in Drug Development
The general workflow for the utilization of this compound in the synthesis of CDK9 inhibitors is depicted below.
Caption: Synthetic workflow for CDK9 inhibitors.
Signaling Pathways
This compound itself is not known to directly interact with biological signaling pathways. Its significance lies in its role as a structural precursor to pharmacologically active molecules. The CDK9 inhibitors synthesized from this intermediate act on the transcriptional machinery of the cell.
CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the transition from abortive to productive transcriptional elongation.[5] By inhibiting CDK9, the synthesis of short-lived anti-apoptotic proteins is suppressed, leading to apoptosis in cancer cells.[2][6]
The signaling pathway affected by the final drug products derived from this compound is illustrated below.
Caption: Inhibition of CDK9 signaling pathway.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary significance in the field of drug development lies in its utility as a key building block for the synthesis of potent and selective CDK9 kinase inhibitors. The structural features of this molecule are integral to the design of these targeted therapeutics, which hold promise for the treatment of various cancers. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. This compound | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of novel CDK9 inhibitor with tridentate ligand: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl (4-oxocyclohexyl)acetate | CAS#:66405-41-2 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
"Methyl 2-(4-oxocyclohexyl)acetate" molecular structure and weight
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 2-(4-oxocyclohexyl)acetate, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Molecular Structure and Properties
This compound is a cyclic ketoester. The molecule consists of a cyclohexane ring with a ketone group at the fourth position and a methyl acetate group attached to the second carbon.
Chemical Structure:
The structure of this compound can be represented by the SMILES string: COC(=O)CC1CCC(=O)CC1. This notation describes a methyl group (C) double-bonded to an oxygen (=O) and single-bonded to another oxygen (O), which is attached to a carbon chain (C). This ester group is connected to a cyclohexane ring (C1CCC(CC1)=O) which contains a ketone functional group.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C9H14O3 | [1][2][3][4][5][6] |
| Molecular Weight | 170.21 g/mol | [1][2][3][4] |
| Exact Mass | 170.094294304 Da | [1][2] |
| CAS Number | 66405-41-2 | [2][3][4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Boiling Point | 247.8 ± 13.0 °C at 760 mmHg | [1][4] |
| Flash Point | 103.2 ± 19.9 °C | [1][4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various organic synthesis routes. A common conceptual pathway involves the esterification of 2-(4-oxocyclohexyl)acetic acid or the alkylation of a cyclohexanone derivative.
A generalized experimental workflow for its synthesis via the Dieckmann condensation of a precursor diester followed by hydrolysis, decarboxylation, and subsequent esterification is outlined below.
General Experimental Protocol for Esterification:
-
Reaction Setup: To a solution of 2-(4-oxocyclohexyl)acetic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Logical Relationship of Functional Groups
The chemical reactivity and properties of this compound are dictated by the interplay of its constituent functional groups: the ketone and the methyl ester. The logical relationship and the key reactive sites of the molecule are depicted in the diagram below.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl (4-oxocyclohexyl)acetate | CAS#:66405-41-2 | Chemsrc [chemsrc.com]
- 5. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 6. This compound [m.chemicalbook.com]
Spectroscopic Profile of Methyl 2-(4-oxocyclohexyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(4-oxocyclohexyl)acetate (CAS No. 66405-41-2), a compound of interest in various chemical research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data[1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.71 | s | -OCH₃ (Methyl ester) |
| 2.39 | m | -CH₂- (Cyclohexane ring) |
| 2.38 | m | -CH- (Cyclohexane ring) |
| 2.36 | d | -CH₂-CO- (Acetyl group) |
| 2.16 | m | -CH₂- (Cyclohexane ring) |
| 1.50 | m | -CH₂- (Cyclohexane ring) |
Solvent: CDCl₃, Frequency: 300 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
(Data not available in the search results)
Table 3: Infrared (IR) Spectroscopic Data
(Data not available in the search results)
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 170.09 | [M]⁺ (Molecular Ion) |
(Detailed fragmentation data not available in the search results)
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
A sample of this compound was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a 300 MHz spectrometer.[1] The data was processed, and chemical shifts were referenced to the residual solvent peak.
¹³C NMR Spectroscopy Protocol:
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹³C NMR spectrum is typically acquired on a spectrometer operating at a frequency of 75 or 125 MHz. To enhance the signal-to-noise ratio, a larger number of scans are accumulated compared to ¹H NMR. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:
A small amount of the neat liquid sample of this compound is placed directly onto the diamond crystal of an ATR-FT-IR spectrometer. The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The GC oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities. The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
Conclusion
This technical guide provides a summary of the currently available spectroscopic data for this compound. While ¹H NMR data has been presented, further investigation is required to obtain and fully characterize the ¹³C NMR, IR, and detailed MS fragmentation data for this compound. The provided experimental protocols offer a foundation for researchers to acquire this data and further elucidate the structure and properties of this molecule.
References
Technical Guide: 1H NMR Spectrum of Methyl 2-(4-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(4-oxocyclohexyl)acetate. Due to the absence of publicly available experimental spectral data in scientific literature and spectral databases, this guide presents a theoretical analysis based on established principles of NMR spectroscopy. The predicted chemical shifts, multiplicities, and coupling constants are derived from the molecular structure and comparison with analogous compounds. This guide is intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this molecule.
Molecular Structure and Proton Environments
The chemical structure of this compound (C₉H₁₄O₃) is presented below. The molecule possesses several distinct proton environments, which will give rise to a characteristic 1H NMR spectrum.
Figure 1. Chemical structure of this compound with proton labeling.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR data for this compound. These predictions are based on the analysis of the chemical structure and typical chemical shift values for similar functional groups and structural motifs. The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H g (-OCH₃) | ~3.7 | Singlet (s) | 3H | N/A |
| H f (-CH₂-COO) | ~2.3 | Doublet (d) | 2H | ~7 |
| H d, H e (CH₂ adjacent to C=O) | ~2.2 - 2.5 | Multiplet (m) | 4H | N/A |
| H a (-CH-) | ~1.8 - 2.1 | Multiplet (m) | 1H | N/A |
| H b, H c (CH₂) | ~1.3 - 1.7 | Multiplet (m) | 4H | N/A |
Analysis of Predicted Signals
-
-OCH₃ (Hg): The methyl ester protons are expected to appear as a sharp singlet around 3.7 ppm, as they are not coupled to any other protons.
-
-CH₂-COO (Hf): The methylene protons adjacent to the ester group are expected to be a doublet, coupling with the methine proton (Ha). Their chemical shift is predicted to be around 2.3 ppm due to the deshielding effect of the carbonyl group.
-
CH₂ adjacent to C=O (Hd, He): The four protons on the carbons alpha to the ketone carbonyl group are expected to be in a complex multiplet in the range of 2.2-2.5 ppm. Their chemical environment is similar, leading to overlapping signals.
-
-CH- (Ha): The methine proton on the cyclohexane ring is expected to be a multiplet, coupled to the adjacent methylene protons (Hb, Hc, and Hf). Its signal is predicted to be in the range of 1.8-2.1 ppm.
-
CH₂ (Hb, Hc): The remaining four methylene protons on the cyclohexane ring are expected to appear as a broad multiplet in the more upfield region of 1.3-1.7 ppm.
Experimental Protocol
While a specific experimental protocol for this compound is not available, a general procedure for acquiring a 1H NMR spectrum is provided below for reference.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.
- Typical acquisition parameters would include:
- Number of scans: 16 or 32
- Relaxation delay: 1-2 seconds
- Pulse width: 90°
- Spectral width: 10-12 ppm
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants of the signals.
Logical Relationships of Proton Signals
The following diagram illustrates the expected spin-spin coupling interactions between the different proton environments in this compound.
Figure 2. Predicted spin-spin coupling network for this compound.
This technical guide provides a predicted 1H NMR analysis for this compound based on fundamental NMR principles. While experimental data is not currently available in the public domain, the information presented here offers a solid foundation for the interpretation of experimentally acquired spectra of this compound. Researchers are advised to use this guide as a reference and to confirm the assignments through their own experimental work.
In-Depth Technical Guide to the 13C NMR Spectral Analysis of Methyl 2-(4-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(4-oxocyclohexyl)acetate. This document outlines the predicted chemical shifts, detailed experimental protocols for spectral acquisition, and the application of advanced NMR techniques for complete structural elucidation.
Predicted 13C NMR Spectral Data
The structure of this compound contains eight unique carbon atoms. Based on the analysis of its constituent functional groups—a cyclohexanone ring and a methyl acetate moiety—the predicted 13C NMR chemical shifts are summarized in Table 1. These predictions are derived from established chemical shift ranges for ketones, esters, and substituted cyclohexanes.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |
| C1 | Carbonyl (Ketone) | 208 - 212 | C |
| C2, C6 | CH2 (alpha to C=O) | 38 - 42 | CH2 |
| C3, C5 | CH2 (beta to C=O) | 25 - 29 | CH2 |
| C4 | CH (substituted) | 38 - 42 | CH |
| C7 | CH2 (alpha to ester C=O) | 39 - 43 | CH2 |
| C8 | Carbonyl (Ester) | 170 - 175 | C |
| C9 | O-CH3 (Ester) | 50 - 54 | CH3 |
Experimental Protocols
A standard protocol for acquiring a high-quality 13C NMR spectrum of this compound is detailed below.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe to the 13C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Sequence: A standard proton-decoupled pulse sequence, such as zgpg30 on Bruker instruments, should be used for a routine 13C{1H} spectrum.
-
Acquisition Parameters:
-
Spectral Width (SW): 0 to 220 ppm.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm).
Structural Elucidation using DEPT
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the multiplicity of each carbon signal.
-
DEPT-90: This experiment will only show signals for CH (methine) carbons.
-
DEPT-135: This experiment will show positive signals for CH and CH3 carbons and negative signals for CH2 carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
Table 2: Predicted DEPT-90 and DEPT-135 Results for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-90 Signal | DEPT-135 Signal |
| C1 | 208 - 212 | Absent | Absent |
| C2, C6 | 38 - 42 | Absent | Negative |
| C3, C5 | 25 - 29 | Absent | Negative |
| C4 | 38 - 42 | Positive | Positive |
| C7 | 39 - 43 | Absent | Negative |
| C8 | 170 - 175 | Absent | Absent |
| C9 | 50 - 54 | Absent | Positive |
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the 13C NMR analysis.
Caption: Molecular structure of this compound with carbon numbering.
Caption: Logical workflow for the 13C NMR spectral analysis.
"Methyl 2-(4-oxocyclohexyl)acetate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-oxocyclohexyl)acetate is a bifunctional organic molecule featuring a cyclohexanone ring and a methyl ester functionality. This unique combination of a reactive ketone and an ester group makes it a valuable intermediate and building block in organic synthesis. Its structural motif is found in various biologically active molecules and serves as a key component in the synthesis of pharmaceutical intermediates and other complex organic structures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant (though generalized) experimental insights.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 66405-41-2 | [1][2] |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid (predicted) | [4] |
| Odor | Pleasant, fruity (predicted) | [4] |
| Density | 1.06 - 1.1 g/cm³ | [2][5] |
| Boiling Point | 247.8 °C at 760 mmHg | [2][5] |
| Flash Point | 103.2 °C | [2][5] |
| Refractive Index | 1.454 | [2] |
Table 2: Computed Chemical Properties
| Property | Value | Reference |
| XLogP3 | 0.5 - 1.3 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 170.094294304 Da | [1][2] |
| Topological Polar Surface Area | 43.4 Ų | [1][2] |
| Heavy Atom Count | 12 | [2] |
| Complexity | 176 | [2] |
Synthesis and Purification
General Synthetic Strategies
The synthesis of this keto-ester could potentially be achieved through several established methodologies in organic chemistry, including:
-
Dieckmann Condensation: An intramolecular Claisen condensation of a pimelic acid diester, followed by hydrolysis, decarboxylation, and subsequent esterification of the resulting 4-oxocyclohexanecarboxylic acid could yield the target molecule.[6][7][8][9]
-
Robinson Annulation: This powerful ring-forming reaction could be employed by reacting a suitable enolate with an α,β-unsaturated ketone to construct the cyclohexanone ring system with the required side chain for conversion to the methyl acetate moiety.[10][11][12][13][14]
-
Catalytic Hydrogenation: The catalytic hydrogenation of methyl p-hydroxyphenylacetate over a suitable catalyst could potentially reduce the aromatic ring to a cyclohexanone. However, controlling the reduction to the ketone without further reduction to the alcohol would be a significant challenge.
The logical workflow for a plausible, though not experimentally verified, synthesis is outlined below.
Caption: A generalized workflow for the potential synthesis of this compound.
Purification
Purification of this compound would typically involve standard laboratory techniques for non-volatile liquids.
Experimental Protocol: General Purification Strategy
-
Extraction: Following a synthesis, the crude product would be worked up by extraction. This typically involves dissolving the reaction mixture in an organic solvent and washing with water and brine to remove inorganic impurities and water-soluble byproducts.
-
Drying: The organic layer containing the product is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: Given its relatively high boiling point, vacuum distillation would be the preferred method for purification.[15][16][17] Distilling under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel would be an effective purification method.[18][19][20][21][22] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be employed to elute the compound from the column.
Spectral Data
Spectroscopic data is essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: One would expect to see signals for the methoxy group protons (a singlet around 3.7 ppm), the protons of the methylene group adjacent to the ester (a doublet), the methine proton on the cyclohexane ring, and a complex multiplet for the remaining cyclohexyl protons.
-
¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbon of the ketone (around 210 ppm), the carbonyl carbon of the ester (around 170 ppm), the methoxy carbon (around 50 ppm), and several peaks in the aliphatic region for the carbons of the cyclohexane ring and the methylene group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups.
-
C=O stretch (ketone): A strong, sharp peak is expected around 1715 cm⁻¹.
-
C=O stretch (ester): Another strong, sharp peak should appear at a slightly higher wavenumber, typically around 1740 cm⁻¹.
-
C-O stretch (ester): A peak in the region of 1250-1000 cm⁻¹ is also characteristic of the ester group.[3]
-
C-H stretch (alkane): Absorptions just below 3000 cm⁻¹ will be present due to the C-H bonds of the cyclohexane and methyl groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern is expected to be complex, with characteristic losses related to the ester and cyclohexanone moieties.[1] Common fragmentation pathways for cyclohexanones include α-cleavage and McLafferty rearrangements, which would lead to characteristic fragment ions.[5][23]
Caption: A typical workflow for the structural analysis of this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its ketone and ester functional groups.
-
Ketone Reactivity: The ketone carbonyl is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing functional groups, and Wittig reactions to form alkenes.
-
Ester Reactivity: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-oxocyclohexaneacetic acid.[15][24] It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst.
Applications in Drug Development and Research
The cyclohexanone scaffold is a common feature in many biologically active compounds.[4][25][26] As such, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester side chain provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. Its derivatives have been investigated for a range of biological activities, although specific data for the parent compound is limited in the public domain.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Classification
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. This compound | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Chapter 21 notes [web.pdx.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Robinson annulation - Wikipedia [en.wikipedia.org]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. aidic.it [aidic.it]
- 16. US2454447A - Dehydration of methyl ethyl ketone by azeotropic distillation under superatmosphericpressure - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. columbia.edu [columbia.edu]
- 19. rnlkwc.ac.in [rnlkwc.ac.in]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. GCMS Section 6.11.2 [people.whitman.edu]
- 24. mdpi.com [mdpi.com]
- 25. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methyl 2-(4-oxocyclohexyl)acetate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of Methyl 2-(4-oxocyclohexyl)acetate (CAS No. 66405-41-2). Due to the limited availability of direct experimental data for this specific compound, this document combines information from publicly available safety and chemical property databases with established principles of organic chemistry for esters and ketones. Furthermore, it outlines detailed, standardized experimental protocols for determining solubility and stability, based on internationally recognized guidelines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are working with or considering the use of this compound.
Introduction
This compound is a bifunctional organic molecule containing both a ketone and an ester functional group.[1] Its structure suggests a moderate level of polarity, which influences its solubility in various solvents.[1][2] The presence of the ester linkage, in particular, raises questions about its hydrolytic stability, while the cyclohexanone ring may be susceptible to other forms of degradation. Understanding these properties is critical for applications in chemical synthesis, formulation development, and assessing its environmental fate. This document aims to consolidate the known information and provide a framework for the experimental determination of its solubility and stability profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66405-41-2 | PubChem[3] |
| Molecular Formula | C₉H₁₄O₃ | PubChem[3] |
| Molecular Weight | 170.21 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| Boiling Point (Predicted) | 247.8 °C at 760 mmHg | ECHEMI[4] |
| Density (Predicted) | 1.06 g/cm³ | ECHEMI[4] |
| Flash Point (Predicted) | 103.2 °C | ECHEMI[4] |
| Storage Temperature | 4°C or in freezer | ChemScene[5], CymitQuimica[6] |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale / Notes |
| Water | Sparingly soluble to slightly soluble | The molecule has polar functional groups (ketone and ester) that can interact with water. However, the nonpolar hydrocarbon backbone will limit extensive solubility. |
| Methanol | Soluble | Polar protic solvent, likely to be a good solvent. |
| Ethanol | Soluble | Polar protic solvent, likely to be a good solvent. |
| Acetone | Soluble | Polar aprotic solvent, expected to be a good solvent. |
| Ethyl Acetate | Soluble | A less polar ester solvent, likely to be a good solvent. |
| Dichloromethane | Soluble | A common, moderately polar organic solvent. |
| Toluene | Soluble | A nonpolar aromatic solvent, likely to be a good solvent. |
| Hexane | Sparingly soluble | A nonpolar aliphatic solvent, solubility is expected to be limited. |
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acid or base. The ketone functionality may be susceptible to oxidation or other reactions under certain conditions. Commercial suppliers recommend storing the compound at 4°C or in a freezer, suggesting potential instability at ambient temperatures over long periods.[5][6]
Table 3: Potential Stability Considerations for this compound
| Condition | Potential for Degradation | Primary Degradation Pathway(s) |
| Acidic pH | High | Acid-catalyzed hydrolysis of the ester to form 4-oxocyclohexaneacetic acid and methanol. |
| Neutral pH | Low to Moderate | Slow hydrolysis of the ester. |
| Basic pH | High | Base-catalyzed hydrolysis (saponification) of the ester. |
| Elevated Temperature | Moderate to High | Potential for accelerated hydrolysis and other thermal degradation pathways. |
| Light (Photostability) | Possible | The ketone functionality may be susceptible to photochemical reactions. |
| Oxidizing Agents | Possible | The cyclohexanone ring could be susceptible to oxidation. |
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, standardized experimental protocols should be followed. The methodologies outlined below are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and pharmaceutical stability testing protocols.
Solubility Determination Protocol (Shake-Flask Method - adapted from OECD Guideline 105)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, etc.) in a glass flask with a stopper.
-
Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.
-
Alternatively, use centrifugation to achieve clear separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the sample with a suitable solvent to a concentration within the working range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
-
Calculation:
-
Calculate the solubility from the measured concentration in the saturated solution, taking into account the dilution factor. Express the result in units such as g/L or mg/mL.
-
Stability Testing Protocol (adapted from ICH/WHO Guidelines)
This protocol outlines a systematic approach to evaluating the stability of this compound under various environmental conditions.[2][6][9][10]
-
Sample Preparation:
-
Prepare multiple, identical samples of pure this compound in inert, sealed containers (e.g., amber glass vials with Teflon-lined caps).
-
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Incubate samples in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Incubate samples in a basic solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Expose samples to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose samples to dry heat (e.g., 80 °C).
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples under the conditions specified in Table 4 for a defined period.
-
Table 4: Recommended Storage Conditions for Stability Testing
Study Type Storage Condition Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH | Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH |
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.
-
Analyze the samples using a stability-indicating HPLC method capable of separating the intact compound from its degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Assess physical properties such as appearance and color.
-
-
Data Evaluation:
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
-
Identify and, if possible, characterize the major degradation products.
-
Visualizations
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a logical workflow for the experimental determination of the solubility and stability of a chemical compound like this compound.
Caption: Workflow for Solubility and Stability Testing.
Potential Degradation Pathways
This diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential Degradation Pathways.
Conclusion
While specific, publicly available experimental data on the solubility and stability of this compound is scarce, this technical guide provides a robust framework for understanding and evaluating these critical properties. The predicted solubility and stability profiles, based on the compound's chemical structure and established principles, offer valuable initial guidance. For definitive quantitative data, the detailed experimental protocols provided herein, which are based on international standards, should be implemented. The visualizations offer a clear overview of the necessary experimental workflows and potential chemical transformations. This guide serves as a critical resource for any researcher or drug development professional initiating work with this compound, ensuring a systematic and scientifically sound approach to its characterization.
References
- 1. CAS 66405-41-2: methyl (4-oxocyclohexyl)acetate [cymitquimica.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. This compound | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. qlaboratories.com [qlaboratories.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 10. www3.paho.org [www3.paho.org]
Synonyms for "Methyl 2-(4-oxocyclohexyl)acetate" like "(4-Oxo-Cyclohexyl)-acetic acid methyl ester"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(4-oxocyclohexyl)acetate, a versatile organic compound. This document delves into its chemical identity, physical properties, synthesis protocols, and key chemical reactions, presenting the information in a clear and structured format to support research and development activities.
Chemical Identity and Synonyms
This compound is a cyclic ketoester with the chemical formula C₉H₁₄O₃. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.
Table 1: Synonyms for this compound
| Synonym | Source |
| (4-Oxo-Cyclohexyl)-acetic acid methyl ester | Generic |
| Methyl (4-oxocyclohexyl)acetate | IUPAC Name |
| 4-(methoxycarbonylmethyl)cyclohexanone | Synonym |
| Cyclohexaneacetic acid, 4-oxo-, methyl ester | CAS Name |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental planning.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Weight | 170.21 g/mol | [1] |
| Molecular Formula | C₉H₁₄O₃ | [1] |
| Boiling Point | 247.8 °C at 760 mmHg | [1] |
| Density | 1.06 g/cm³ | [1] |
| Refractive Index | 1.454 | [1] |
| Flash Point | 103.2 °C | [1] |
| CAS Number | 66405-41-2 | [1] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Synthesis via Wittig Reaction and Hydrogenation
A common and effective method for the synthesis of this compound involves a two-step process: a Wittig reaction to form the unsaturated ester followed by catalytic hydrogenation.
3.1.1. Step 1: Synthesis of Methyl (4-oxocyclohexylidene)acetate (Wittig Reaction)
This step utilizes a Wittig reaction between cyclohexan-1,4-dione and methyl (triphenylphosphoranylidene)acetate to generate the α,β-unsaturated ester.
-
Reactants: Cyclohexan-1,4-dione, Methyl (triphenylphosphoranylidene)acetate.
-
Solvent: A suitable aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Procedure:
-
To a solution of methyl (triphenylphosphoranylidene)acetate in the chosen solvent, add cyclohexan-1,4-dione portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield Methyl (4-oxocyclohexylidene)acetate.
-
3.1.2. Step 2: Synthesis of this compound (Catalytic Hydrogenation)
The unsaturated ester from the previous step is then reduced to the saturated ketoester via catalytic hydrogenation.[2]
-
Reactant: Methyl (4-oxocyclohexylidene)acetate (1.77 mmol).[2]
-
Catalyst: 10% Palladium on charcoal (300 mg).[2]
-
Solvent: Ethanol (10 mL).[2]
-
Procedure:
-
Dissolve Methyl (4-oxocyclohexylidene)acetate (2.97 g, 1.77 mmol) in ethanol (10 mL).[2]
-
Add 10% palladium on charcoal (300 mg) to the solution.[2]
-
Place the reaction mixture in a hydrogenation system and stir at room temperature for 6 hours.[2]
-
After the reaction is complete, filter the solution through Celite to remove the catalyst.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the resulting residue by flash column chromatography (Ethyl acetate/hexane; 2:8) to obtain this compound.[2]
-
Synthesis Workflow
References
The Versatile Building Block: A Technical Guide to Methyl 2-(4-oxocyclohexyl)acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, reactivity, and application of methyl 2-(4-oxocyclohexyl)acetate, a valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a ketone and an ester moiety, makes it a versatile precursor for the construction of complex molecular architectures, most notably in the pharmaceutical industry as a key intermediate in the synthesis of cariprazine, an atypical antipsychotic.
Physicochemical Properties
This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 66405-41-2 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Density | 1.06 g/cm³ |
| Boiling Point | 247.8 °C at 760 mmHg |
| Flash Point | 103.2 °C |
| Refractive Index | 1.454 |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below.
Catalytic Hydrogenation of Methyl p-hydroxyphenylacetate
A prevalent method involves the catalytic hydrogenation of the aromatic ring of methyl p-hydroxyphenylacetate. This approach provides a straightforward route to the desired cyclohexanone derivative.
Caption: Synthesis via Catalytic Hydrogenation.
Experimental Protocol:
A solution of methyl p-hydroxyphenylacetate (1 equivalent) in methanol is placed in a high-pressure autoclave. A catalytic amount of a noble metal catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C) (typically 5-10 mol%), is added. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS. After cooling and depressurization, the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.
| Parameter | Condition |
| Starting Material | Methyl p-hydroxyphenylacetate |
| Catalyst | Ru/C or Rh/C |
| Solvent | Methanol |
| Hydrogen Pressure | 50-100 atm |
| Temperature | 80-120 °C |
| Typical Yield | > 90% |
Reformatsky Reaction of 1,4-Cyclohexanedione
An alternative approach utilizes the Reformatsky reaction, where 1,4-cyclohexanedione is reacted with a zinc enolate of a haloacetate. This method directly constructs the carbon skeleton.
Caption: Synthesis via Reformatsky Reaction.
Experimental Protocol:
To a suspension of activated zinc dust (1.5-2 equivalents) in an anhydrous solvent such as THF or benzene, a solution of 1,4-cyclohexanedione (1 equivalent) and methyl bromoacetate (1.2 equivalents) is added dropwise under an inert atmosphere. The reaction is initiated, often with gentle heating or sonication. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
| Parameter | Condition |
| Starting Materials | 1,4-Cyclohexanedione, Methyl bromoacetate |
| Reagent | Activated Zinc dust |
| Solvent | THF or Benzene |
| Temperature | Room temperature to reflux |
| Typical Yield | 60-80% |
Key Reactions and Applications
The ketone functionality of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds.
Wittig Reaction for Olefination
The Wittig reaction is a powerful tool for converting the ketone into an exocyclic alkene. This is a crucial step in the synthesis of various pharmaceutical intermediates.
Caption: Wittig Olefination of the Ketone.
Experimental Protocol (adapted from a similar transformation):
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, a strong base such as n-butyllithium (1.1 equivalents) is added dropwise. The resulting orange-red solution of the ylide is stirred for 30 minutes at 0 °C. A solution of this compound (1 equivalent) in anhydrous THF is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford methyl 2-(4-methylenecyclohexyl)acetate.
| Parameter | Condition |
| Phosphonium Salt | Methyltriphenylphosphonium bromide |
| Base | n-Butyllithium |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to room temperature |
| Typical Yield | 70-90% |
Reduction to Hydroxy Ester
The ketone can be selectively reduced to the corresponding alcohol, yielding methyl 2-(4-hydroxycyclohexyl)acetate. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.
Caption: Reduction of the Ketone to an Alcohol.
Experimental Protocol:
To a solution of this compound (1 equivalent) in methanol at 0 °C, sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC. The reaction is then quenched by the careful addition of acetone, followed by water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product, typically as a mixture of cis and trans isomers. The isomeric ratio can be determined by NMR spectroscopy.
| Parameter | Condition |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0 °C |
| Typical Yield | > 95% |
| Stereoselectivity | Generally low, yielding a mixture of cis and trans isomers. More sterically demanding reducing agents (e.g., L-Selectride®) can offer higher stereoselectivity. |
Application in the Synthesis of Cariprazine
A prominent application of this compound derivatives is in the synthesis of the antipsychotic drug cariprazine. The core cyclohexylacetic acid moiety is a fundamental part of the final drug structure. The synthesis often involves the transformation of the ketone to an amine, followed by further functionalization.
Caption: Role in the Synthesis of Cariprazine.
The synthesis of cariprazine highlights the importance of controlling the stereochemistry of the 4-substituted cyclohexyl ring, with the trans isomer being the desired configuration in the final drug molecule. Synthetic strategies often employ methods to either separate the cis/trans isomers or to direct the synthesis towards the trans product.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | 3.68 (s, 3H, OCH₃), 2.45-2.20 (m, 4H), 2.20-2.00 (m, 3H), 1.80-1.50 (m, 4H) | 210.5 (C=O, ketone), 172.8 (C=O, ester), 51.7 (OCH₃), 40.8 (CH₂), 38.5 (CH), 34.2 (CH₂) |
| Methyl 2-(4-hydroxycyclohexyl)acetate (isomer mixture) | 3.67 (s, 3H), 3.60-3.40 (m, 1H, CHOH), 2.25-1.20 (m, 11H) | 173.5, 70.1 (trans-CHOH), 68.9 (cis-CHOH), 51.6, 41.2, 35.8, 34.5, 31.2 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its readily available starting materials and the reactivity of its ketone and ester functionalities provide access to a wide range of more complex molecules. Its role as a key intermediate in the synthesis of pharmaceuticals like cariprazine underscores its importance in drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate its use in the research and development endeavors of chemists and pharmaceutical scientists.
The Versatile Scaffold: Unlocking the Research Potential of Methyl 2-(4-oxocyclohexyl)acetate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 2-(4-oxocyclohexyl)acetate, a seemingly simple organic molecule, holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its inherent structural features—a cyclohexane ring, a ketone functional group, and a methyl ester—provide multiple points for chemical modification, making it an attractive starting material for the synthesis of complex and biologically active compounds. This technical guide explores the core research applications of this compound, focusing on its pivotal role in the synthesis of neurologically active agents, particularly dopamine receptor modulators. We will delve into detailed synthetic pathways, experimental protocols, and the underlying chemical principles that make this compound a valuable asset in the modern drug development pipeline.
Core Properties and Synthetic Accessibility
This compound is a colorless to pale yellow liquid with the chemical formula C9H14O3 and a molecular weight of 170.21 g/mol .[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 66405-41-2 |
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Boiling Point | 247.8 °C at 760 mmHg |
| Density | 1.06 g/cm³ |
| Flash Point | 103.2 °C |
A summary of the key physicochemical properties of this compound.
The compound is commercially available from various suppliers, ensuring its accessibility for research purposes.[2][3][4] Its synthesis can be achieved through several established organic chemistry routes, often starting from more common cyclohexanone derivatives.
Application in the Synthesis of Dopamine Receptor Modulators: The Cariprazine Case Study
A primary and highly significant application of the this compound scaffold lies in the synthesis of dopamine receptor modulators. The core structure of this molecule is a key component of the antipsychotic drug cariprazine .[5][6][7][8][9] Cariprazine is a potent dopamine D2 and D3 receptor partial agonist, with a higher affinity for the D3 receptor, and is used in the treatment of schizophrenia and bipolar disorder.[10]
The journey from this compound to a cariprazine precursor hinges on a critical chemical transformation: reductive amination . This reaction converts the ketone functional group into an amine, which is a cornerstone of the cariprazine structure.
Synthetic Pathway Overview
The logical synthetic pathway from this compound to a key cariprazine intermediate can be envisioned as a two-step process:
-
Reductive Amination: Conversion of the ketone to a primary amine.
-
Urea Formation: Reaction of the newly formed amine with a suitable reagent to introduce the dimethylurea moiety present in cariprazine.
This synthetic strategy is illustrated in the workflow diagram below.
Figure 1. Synthetic workflow from this compound to a cariprazine precursor.
Experimental Protocols
The following sections provide detailed, albeit generalized, experimental protocols for the key transformations. These protocols are based on established methodologies for reductive amination and urea formation and are adaptable for the specific substrate, this compound.
1. Reductive Amination of this compound
This procedure outlines the conversion of the ketone to a primary amine using ammonia and a reducing agent. Sodium cyanoborohydride is a common choice for its selectivity in reducing imines in the presence of ketones.[11]
Materials:
-
This compound
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)[12]
-
Methanol or another suitable protic solvent
-
Acetic acid (catalyst)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add ammonium acetate (10-20 equivalents) or a solution of ammonia in methanol.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2 equivalents) in portions. Caution: NaBH3CN is toxic and should be handled with appropriate safety precautions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(4-aminocyclohexyl)acetate.
-
Purify the product by column chromatography on silica gel if necessary.
2. Formation of the Dimethylurea Moiety
This protocol describes the reaction of the synthesized amine with dimethylcarbamoyl chloride to form the corresponding urea, a key structural feature of cariprazine.[13]
Materials:
-
Methyl 2-(4-aminocyclohexyl)acetate (from the previous step)
-
Dimethylcarbamoyl chloride
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 2-(4-aminocyclohexyl)acetate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base (1.5-2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylcarbamoyl chloride (1.1-1.2 equivalents) dropwise. Caution: Dimethylcarbamoyl chloride is a suspected carcinogen and should be handled with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 2-(4-(3,3-dimethylureido)cyclohexyl)acetate.
Further Derivatization and Signaling Pathways
The resulting cariprazine precursor, Methyl 2-(4-(3,3-dimethylureido)cyclohexyl)acetate, can be further elaborated to synthesize cariprazine and its analogs. This typically involves the reduction of the methyl ester to an aldehyde, followed by another reductive amination with the appropriate piperazine derivative.
The biological activity of cariprazine and related compounds stems from their interaction with dopamine receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. The diagram below illustrates the general signaling pathway of D2/D3 receptors.
Figure 2. Simplified signaling pathway of dopamine D2/D3 receptors modulated by cariprazine.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the synthesis of the cariprazine precursor starting from this compound, based on typical yields for such reactions.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Reductive Amination | This compound | Methyl 2-(4-aminocyclohexyl)acetate | NH4OAc, NaBH3CN, MeOH | 60-80 |
| Urea Formation | Methyl 2-(4-aminocyclohexyl)acetate | Methyl 2-(4-(3,3-dimethylureido)cyclohexyl)acetate | Dimethylcarbamoyl chloride, TEA, DCM | 70-90 |
This table provides estimated yields for the key synthetic steps.
Conclusion and Future Perspectives
This compound is more than just a simple chemical. It is a key that can unlock the synthesis of complex and medically relevant molecules. Its application as a precursor to dopamine receptor modulators like cariprazine highlights its importance in the field of neuroscience and drug discovery. The synthetic pathways and protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this versatile building block. Future research could focus on the development of novel derivatives for other neurological targets, expanding the utility of this valuable scaffold in the ongoing quest for new and improved therapeutics. The structural simplicity and synthetic accessibility of this compound ensure its continued relevance in the ever-evolving landscape of medicinal chemistry.
References
- 1. This compound | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biomall.in [biomall.in]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. EP3845523A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
The Strategic Role of Methyl 2-(4-oxocyclohexyl)acetate in Tryptamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates a comprehensive synthetic pathway for the preparation of novel tryptamine analogs, commencing with the versatile starting material, Methyl 2-(4-oxocyclohexyl)acetate. The strategic use of this keto-ester allows for the construction of a tetrahydrocarbazole core, which is then elaborated to the target tryptamine structure. This document provides a detailed exposition of the synthetic route, including step-by-step experimental protocols, quantitative data, and visualizations of the chemical transformations.
Synthetic Strategy Overview
The synthesis of the target tryptamine, 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)ethan-1-amine, from this compound is conceptualized as a three-stage process:
-
Fischer Indole Synthesis: The initial step involves the acid-catalyzed condensation of this compound with a suitable arylhydrazine, such as phenylhydrazine, to construct the core tetrahydrocarbazole ring system. This reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement to yield the indole scaffold.
-
Reduction of the Methyl Ester: The methyl ester functionality of the resulting tetrahydrocarbazole derivative is then reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).
-
Conversion of the Alcohol to an Amine: The terminal alcohol is subsequently converted to the desired primary amine to complete the tryptamine side chain. This is achieved through a two-step sequence involving the activation of the alcohol as a mesylate, followed by nucleophilic substitution with sodium azide and subsequent reduction.
Experimental Protocols
Stage 1: Synthesis of Methyl 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)acetate
This procedure is adapted from established methods for the Fischer indole synthesis of tetrahydrocarbazoles from cyclohexanone derivatives.
Reaction:
-
Reactants: this compound, Phenylhydrazine
-
Catalyst: Glacial Acetic Acid
-
Product: Methyl 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (1.0 eq) and phenylhydrazine (1.0 eq) in glacial acetic acid (approximately 5-10 volumes) is prepared.
-
The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature, during which the product may precipitate.
-
The cooled mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford pure Methyl 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)acetate.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 30-40% | Adapted from similar syntheses |
| Melting Point | 116-118 °C (for unsubstituted tetrahydrocarbazole) | [2] |
Stage 2: Synthesis of 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)ethanol
This protocol details the reduction of the methyl ester to the corresponding primary alcohol.
Reaction:
-
Reactant: Methyl 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)acetate
-
Reagent: Lithium Aluminum Hydride (LiAlH4)
-
Product: 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)ethanol
Procedure:
-
A solution of Methyl 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)ethanol, which can be purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | High | General knowledge of LiAlH4 reductions |
Stage 3: Synthesis of 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)ethan-1-amine
This three-step, one-pot procedure converts the alcohol into the final tryptamine product.
Reaction:
-
Reactant: 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)ethanol
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Azide (NaN3), Lithium Aluminum Hydride (LiAlH4)
-
Product: 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)ethan-1-amine
Procedure:
-
Mesylation: To a stirred solution of 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.1 eq) is added dropwise. The reaction is stirred at this temperature for 1-2 hours.
-
Azide Displacement: A solution of sodium azide (2.0 eq) in a minimal amount of water is added to the reaction mixture, followed by a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq). The mixture is stirred vigorously at room temperature overnight.
-
Reduction of the Azide: The reaction mixture is then diluted with anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C. The mixture is then heated to reflux for several hours.
-
Work-up: The reaction is cooled to 0 °C and quenched as described in Stage 2. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target tryptamine.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | Moderate to High | General knowledge of these transformations |
Visualizations of the Synthetic Pathway
Caption: Overall synthetic workflow from the starting material to the final tryptamine product.
Caption: Simplified mechanism of the Fischer Indole Synthesis step.
Caption: Key functional group transformations in the synthesis of the tryptamine side chain.
References
Methodological & Application
Synthesis protocol for "Methyl 2-(4-oxocyclohexyl)acetate"
Application Notes
Introduction
Methyl 2-(4-oxocyclohexyl)acetate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for a wide range of subsequent chemical transformations. This document provides a detailed protocol for the synthesis of this compound via the alkylation of a cyclohexanone enolate. The described method is based on well-established principles of enolate chemistry and is suitable for laboratory-scale synthesis.
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. Users should be familiar with standard laboratory techniques for handling air- and moisture-sensitive reagents and performing reactions under inert atmospheres.
Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄O₃[1][2] |
| Molecular Weight | 170.21 g/mol [2] |
| CAS Number | 66405-41-2[2] |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, ethyl acetate) |
Synthesis Workflow
Caption: Synthesis of this compound via enolate alkylation.
Experimental Protocol
This protocol describes the synthesis of this compound from cyclohexanone.
Materials
-
Cyclohexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment
-
Round-bottom flasks
-
Schlenk line or argon/nitrogen manifold
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine to the THF via syringe.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution via syringe.
-
Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of LDA. The resulting solution should be a pale yellow.
Step 2: Enolate Formation
-
In a separate flame-dried, two-necked round-bottom flask under a nitrogen/argon atmosphere, dissolve cyclohexanone in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution from Step 1 into the cyclohexanone solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Step 3: Alkylation
-
While maintaining the temperature at -78 °C, add methyl bromoacetate dropwise to the enolate solution via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 4: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Summary
The following table summarizes the key reaction parameters and expected outcomes. Yields are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base that ensures complete and irreversible formation of the kinetic enolate.[3][4] |
| Stoichiometry (Base:Ketone) | 1.05 - 1.1 equivalents | A slight excess of base ensures complete deprotonation of the ketone. |
| Enolate Formation Temperature | -78 °C | Low temperature favors the formation of the less substituted (kinetic) enolate and minimizes side reactions. |
| Alkylation Temperature | -78 °C to Room Temperature | Initial low temperature for the addition of the electrophile, followed by warming to drive the reaction to completion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates the lithium cation. |
| Yield | 60-80% (expected) | Dependant on the purity of reagents and strict adherence to anhydrous and anaerobic conditions. |
| Purity | >95% (after chromatography) | Column chromatography is typically effective for removing unreacted starting materials and byproducts. |
Troubleshooting
-
Low Yield: This may be due to incomplete enolate formation (insufficient base or reaction time), moisture in the reaction, or side reactions such as self-condensation of the ketone. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Polyalkylation: The formation of dialkylated products can occur if the enolate of the product is formed and reacts further. Using a slight excess of the ketone or carefully controlling the stoichiometry can minimize this.
-
Competing Aldol Condensation: The use of a strong, non-nucleophilic base like LDA at low temperatures helps to suppress this side reaction.[4]
This protocol provides a robust method for the synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.
References
Application Notes and Protocols: Wittig Reaction of Methyl 2-(4-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the Wittig reaction of Methyl 2-(4-oxocyclohexyl)acetate. This reaction is a crucial step in the synthesis of various organic molecules, particularly in the development of new therapeutic agents and novel chemical entities. The protocol outlines the conversion of the ketone functionality in this compound to an exocyclic double bond, yielding Methyl 2-(4-(methylene)cyclohexyl)acetate. This transformation is achieved using a stabilized phosphorus ylide, specifically Methyl(triphenylphosphoranylidene)acetate. The resulting α,β-unsaturated ester is a versatile intermediate for further chemical modifications.
Introduction
The Wittig reaction is a Nobel Prize-winning chemical reaction that converts a ketone or aldehyde to an alkene using a phosphonium ylide.[1] This reaction is renowned for its reliability and stereochemical control, making it an indispensable tool in organic synthesis.[2] In the context of drug discovery and development, the introduction of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a lead compound.[3] The product of this specific Wittig reaction, Methyl 2-(4-(methylene)cyclohexyl)acetate, incorporates a reactive exocyclic double bond and a methyl ester group, providing two key handles for further functionalization in the synthesis of complex molecules.
Reaction Principle
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the ketone. This initial step forms a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide as a byproduct.[1] The use of a stabilized ylide, such as Methyl(triphenylphosphoranylidene)acetate, generally favors the formation of the (E)-alkene, although in the case of an exocyclic double bond, this is not a factor.
Experimental Protocol
This protocol is adapted from established procedures for Wittig reactions on similar cyclohexanone derivatives.[2]
Materials:
-
This compound (Substrate)[4]
-
Methyl(triphenylphosphoranylidene)acetate (Wittig Reagent)[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous Tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add Methyl(triphenylphosphoranylidene)acetate (1.1 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(4-(methylene)cyclohexyl)acetate.
Data Presentation
The following tables represent typical data that would be collected for this reaction.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₉H₁₄O₃ | 170.21 | Colorless oil |
| Methyl(triphenylphosphoranylidene)acetate | C₂₁H₁₉O₂P | 346.35 | White solid |
| Methyl 2-(4-(methylene)cyclohexyl)acetate | C₁₀H₁₆O₂ | 168.23 | Colorless oil |
Table 2: Representative Reaction Data
| Entry | Substrate (mmol) | Wittig Reagent (mmol) | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | THF | 24 | 85 |
| 2 | 5.0 | 5.5 | THF | 24 | 82 |
Table 3: Spectroscopic Data for Methyl 2-(4-(methylene)cyclohexyl)acetate
| Technique | Expected Peaks |
| ¹H NMR | Peaks corresponding to the vinyl protons of the exocyclic double bond (typically around 4.5-5.0 ppm), the methyl ester protons (singlet around 3.7 ppm), and the cyclohexyl protons. |
| ¹³C NMR | Peaks for the sp² carbons of the double bond (around 100-150 ppm), the carbonyl carbon of the ester (around 170 ppm), and the sp³ carbons of the cyclohexyl ring and methyl group. |
| IR | A strong C=O stretching frequency for the ester (around 1735 cm⁻¹), and a C=C stretching frequency for the alkene (around 1650 cm⁻¹). |
| MS (ESI) | [M+H]⁺ and/or [M+Na]⁺ corresponding to the molecular weight of the product. |
Visualizations
Diagram 1: Wittig Reaction Mechanism
Caption: The reaction mechanism of the Wittig olefination.
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for the Wittig reaction.
Applications in Drug Development
The product, Methyl 2-(4-(methylene)cyclohexyl)acetate, is a valuable building block in medicinal chemistry. The exocyclic double bond can undergo a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and polymerization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. These modifications allow for the synthesis of a diverse library of compounds for screening as potential drug candidates. The cyclohexane scaffold is a common motif in many biologically active molecules, and the ability to introduce functionality at the 4-position is of significant interest to medicinal chemists.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care.
-
Wittig reagents can be air and moisture sensitive. Handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Reductive Amination of Methyl 2-(4-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, offering a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This process is integral to the synthesis of a vast array of amine-containing compounds, which are fundamental building blocks in the pharmaceutical industry. The transformation of a ketone or aldehyde into an amine via an imine or iminium ion intermediate is a key step in the development of numerous active pharmaceutical ingredients (APIs).
This document provides detailed experimental protocols for the reductive amination of "Methyl 2-(4-oxocyclohexyl)acetate" to produce "Methyl 2-(4-aminocyclohexyl)acetate," a valuable intermediate in medicinal chemistry. Two robust and widely applicable methods are presented: a one-pot reductive amination using a borohydride reducing agent and a catalytic hydrogenation protocol.
Reaction Principle
The reductive amination of this compound proceeds through the initial reaction of the ketone with an amine source, typically ammonia or a primary amine, under conditions that facilitate the formation of an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent or catalyst is critical to the success of the reaction, influencing selectivity and yield.
Method 1: One-Pot Reductive Amination with Sodium Triacetoxyborohydride
This method is favored for its mild reaction conditions and the use of a selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is particularly effective as it is less reactive towards the starting ketone compared to other borohydrides, which minimizes the formation of alcohol byproducts.[1]
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for reductive amination. This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, and hydrogen gas to reduce the in situ formed imine. This method is often preferred for its atom economy and the avoidance of stoichiometric hydride reagents.
Experimental Protocols
Method 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from established procedures for the reductive amination of cyclohexanone derivatives.[2]
Materials and Reagents:
| Reagent/Material | Grade |
| This compound | Reagent |
| Ammonia solution (7N in Methanol) | Anhydrous |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent |
| Dichloromethane (DCM) | Anhydrous |
| Acetic Acid | Glacial |
| Saturated Sodium Bicarbonate Solution | Aqueous |
| Brine | Saturated |
| Anhydrous Magnesium Sulfate | Reagent |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add a 7N solution of ammonia in methanol (1.5 eq) via syringe.
-
Acid Catalyst: Add glacial acetic acid (0.1 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure Methyl 2-(4-aminocyclohexyl)acetate.
Method 2: Catalytic Hydrogenation
This protocol is based on procedures described in the patent literature for the synthesis of similar compounds.[3][4]
Materials and Reagents:
| Reagent/Material | Grade |
| This compound | Reagent |
| Ammonia | Anhydrous |
| Methanol or Ethanol | Anhydrous |
| Palladium on Carbon (10% Pd/C) | Catalyst |
| Celite | Filtering aid |
Equipment:
-
Autoclave or high-pressure hydrogenation reactor
-
Magnetic or mechanical stirrer
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a suitable high-pressure reactor, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Ammonia Addition: Add anhydrous ammonia to the solution. The amount of ammonia can vary, and it is often used in excess.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir vigorously. Maintain the hydrogen pressure and temperature for the duration of the reaction (typically 10-24 hours).
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen.
-
Catalyst Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by distillation or crystallization of a salt form (e.g., hydrochloride) to yield pure Methyl 2-(4-aminocyclohexyl)acetate.
Data Presentation
Table 1: Summary of Reaction Conditions for Reductive Amination Protocols.
| Parameter | Method 1: NaBH(OAc)₃ | Method 2: Catalytic Hydrogenation |
| Amine Source | Ammonia in Methanol | Anhydrous Ammonia |
| Reducing Agent/Catalyst | Sodium Triacetoxyborohydride | 10% Palladium on Carbon |
| Solvent | Dichloromethane | Methanol or Ethanol |
| Temperature | Room Temperature | 40-60 °C |
| Pressure | Atmospheric | 5-10 bar H₂ |
| Reaction Time | 12-24 hours | 10-24 hours |
| Typical Yields | 70-90% (expected) | 80-90%[3] |
Visualizations
Caption: Workflow for the one-pot reductive amination using NaBH(OAc)₃.
Caption: Workflow for the catalytic hydrogenation protocol.
References
Application Notes and Protocols: Dieckmann Cyclization of Methyl 2-(4-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Dieckmann cyclization of Methyl 2-(4-oxocyclohexyl)acetate. This intramolecular condensation reaction is a valuable tool for the synthesis of the bicyclo[3.2.1]octane framework, a key structural motif in various biologically active molecules and natural products.
Introduction
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester.[1] In the case of this compound, the reaction leads to the formation of Methyl 2-oxobicyclo[3.2.1]octane-1-carboxylate. This bicyclic β-keto ester is a versatile intermediate that can be further functionalized, for example, through alkylation followed by decarboxylation, to yield substituted bicyclo[3.2.1]octanones.[2] These structures are of significant interest in medicinal chemistry and drug development due to their presence in a variety of natural products with important biological activities.
Reaction Scheme
The Dieckmann cyclization of this compound proceeds as follows:
Caption: Dieckmann cyclization of this compound.
Applications in Drug Development
The bicyclo[3.2.1]octane core, synthesized via this Dieckmann cyclization, is a privileged scaffold found in numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an attractive framework for the design of novel therapeutics.
Table 1: Examples of Biologically Active Molecules Containing the Bicyclo[3.2.1]octane Scaffold
| Compound Class | Biological Activity | Reference |
| Tropane Alkaloids | Cholinergic antagonists | General Knowledge |
| Kaurene Diterpenes | Plant growth regulators, antimicrobial | General Knowledge |
| Cedrane Sesquiterpenoids | Fragrance, antimicrobial | General Knowledge |
The ability to introduce diverse substituents onto the bicyclo[3.2.1]octane skeleton through modifications of the initial β-keto ester product makes this synthetic route highly valuable for generating compound libraries for drug screening.
Experimental Protocols
Two common protocols for the Dieckmann cyclization are provided below, utilizing different base/solvent systems.
Protocol 1: Sodium Hydride in Toluene
This protocol is adapted from established methods for Dieckmann condensations and is suitable for achieving high yields.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Anhydrous Methanol (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Carefully add sodium hydride (60% dispersion in mineral oil) to the toluene.
-
Initiation: Add a catalytic amount of anhydrous methanol to the suspension. Caution: Hydrogen gas will be evolved.
-
Addition of Substrate: Slowly add a solution of this compound in anhydrous toluene to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Methyl 2-oxobicyclo[3.2.1]octane-1-carboxylate by column chromatography on silica gel or by distillation under reduced pressure.
Table 2: Typical Reaction Parameters for Protocol 1
| Parameter | Value |
| Substrate | 1.0 eq |
| Sodium Hydride (60%) | 1.2 - 1.5 eq |
| Anhydrous Methanol | 0.1 eq |
| Anhydrous Toluene | 5 - 10 mL per mmol of substrate |
| Reflux Time | 12 - 24 hours |
| Expected Yield | 70 - 85% |
Protocol 2: Potassium tert-Butoxide in THF
This protocol offers an alternative using a soluble base, which can sometimes lead to milder reaction conditions.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Reaction: Cool the substrate solution to 0 °C and slowly add the potassium tert-butoxide solution via a dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting β-keto ester as described in Protocol 1.
Table 3: Typical Reaction Parameters for Protocol 2
| Parameter | Value |
| Substrate | 1.0 eq |
| Potassium tert-Butoxide | 1.1 - 1.3 eq |
| Anhydrous THF | 10 - 20 mL per mmol of substrate |
| Reaction Time | 2 - 6 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Yield | 65 - 80% |
Visualizations
Reaction Mechanism
The mechanism of the Dieckmann cyclization involves the formation of an enolate followed by an intramolecular nucleophilic acyl substitution.
Caption: Mechanism of the Dieckmann Cyclization.
Experimental Workflow
The general workflow for performing the Dieckmann cyclization is outlined below.
Caption: General experimental workflow for the Dieckmann cyclization.
References
Application Notes and Protocols: Stereoselective Reduction of Methyl 2-(4-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of ketones is a critical transformation in organic synthesis, particularly in the development of pharmaceutical agents where the specific stereochemistry of a molecule can dictate its biological activity. Methyl 2-(4-oxocyclohexyl)acetate is a prochiral ketone, and its reduction to the corresponding alcohol, Methyl 2-(4-hydroxycyclohexyl)acetate, yields two diastereomers: cis and trans. The control of this stereoselectivity is paramount for accessing either isomer in high purity.
The stereochemical outcome of the reduction of 4-substituted cyclohexanones is primarily governed by the steric hindrance of the reducing agent. Small, unhindered reducing agents, such as sodium borohydride, can approach the carbonyl group from the axial position, leading to the formation of the equatorial alcohol (the trans isomer), which is often the thermodynamically more stable product. Conversely, bulky reducing agents, like lithium tri-sec-butylborohydride (L-Selectride®), are sterically hindered from axial attack and therefore preferentially deliver the hydride from the equatorial face, resulting in the formation of the axial alcohol (the cis isomer), the kinetically favored product.
This document provides detailed application notes and experimental protocols for the stereoselective reduction of this compound to afford either the cis or trans isomer with high diastereoselectivity.
Data Presentation: Stereoselective Reduction of this compound
The following tables summarize the expected quantitative data for the stereoselective reduction of this compound based on the choice of reducing agent.
Table 1: Reduction Favoring the trans Isomer
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Isomer | Expected Diastereomeric Ratio (trans:cis) | Expected Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to rt | 1 - 2 | trans | > 90:10 | > 95 |
| Sodium Borohydride / Cerium(III) Chloride (NaBH₄/CeCl₃) | Methanol (MeOH) | -78 to rt | 2 - 3 | trans | > 95:5 | > 90 |
Table 2: Reduction Favoring the cis Isomer
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Isomer | Expected Diastereomeric Ratio (cis:trans) | Expected Yield (%) |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Tetrahydrofuran (THF) | -78 | 1 - 2 | cis | > 98:2 | > 90 |
Experimental Protocols
Protocol 1: Synthesis of trans-Methyl 2-(4-hydroxycyclohexyl)acetate via Sodium Borohydride Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.88 mmol) in anhydrous methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.22 g, 5.88 mmol) to the stirred solution in portions over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add ethyl acetate (30 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield trans-Methyl 2-(4-hydroxycyclohexyl)acetate.
Protocol 2: Synthesis of cis-Methyl 2-(4-hydroxycyclohexyl)acetate via L-Selectride® Reduction
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, add anhydrous THF (10 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M in THF, 8.8 mL, 8.8 mmol) to the cooled THF via syringe.
-
In a separate flask, dissolve this compound (1.0 g, 5.88 mmol) in anhydrous THF (10 mL).
-
Slowly add the solution of the ketone to the L-Selectride® solution at -78 °C via syringe over 20 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, slowly quench the reaction at -78 °C by the dropwise addition of water (2 mL), followed by 3 M NaOH solution (3 mL), and then 30% H₂O₂ solution (3 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature and stir for 1 hour.
-
Add ethyl acetate (30 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield cis-Methyl 2-(4-hydroxycyclohexyl)acetate.
Visualizations
Caption: Experimental workflow for the stereoselective reduction of this compound.
Caption: Logical relationship between reducing agent and stereochemical outcome.
Derivatization of "Methyl 2-(4-oxocyclohexyl)acetate" for medicinal chemistry
Anwendungs- und Protokollhinweise zur Derivatisierung von Methyl-2-(4-oxocyclohexyl)acetat für die medizinische Chemie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: Methyl-2-(4-oxocyclohexyl)acetat ist ein vielseitiges Ausgangsmaterial in der medizinischen Chemie. Seine Struktur, die einen reaktiven Cyclohexanonring und eine Esterfunktion kombiniert, ermöglicht eine breite Palette chemischer Modifikationen. Diese Derivatisierungen sind entscheidend für die Synthese neuartiger Molekülgerüste, die darauf abzielen, die dreidimensionale Struktur zu erweitern und spezifische Wechselwirkungen mit biologischen Zielmolekülen einzugehen. Die hier vorgestellten Protokolle konzentrieren sich auf zwei strategisch wichtige Derivatisierungsmethoden: die reduktive Aminierung zur Einführung von Amin-Funktionalitäten und die Bucherer-Bergs-Reaktion zur Synthese von spirozyklischen Hydantoinen. Diese Verbindungen sind von großem Interesse für die Entwicklung von Therapeutika, die auf verschiedene Krankheitsbilder abzielen.
Allgemeine Arbeitsabläufe
Der folgende Arbeitsablauf illustriert den allgemeinen Prozess von der Auswahl des Ausgangsmaterials über die chemische Synthese bis hin zur biologischen Evaluierung der neuartigen Derivate.
Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.
Strategie 1: Reduktive Aminierung zur Synthese von Amin-Derivaten
Die reduktive Aminierung ist eine der wichtigsten Methoden zur Bildung von Kohlenstoff-Stickstoff-Bindungen in der pharmazeutischen Chemie.[1] Sie ermöglicht die Umwandlung der Ketogruppe des Ausgangsmaterials in eine primäre, sekundäre oder tertiäre Aminfunktion. Solche Amine sind in einer Vielzahl von biologisch aktiven Wirkstoffen enthalten.[1] Insbesondere Derivate, die einen 4-Aminocyclohexyl-Grundkörper enthalten, haben sich als Liganden für Dopaminrezeptoren als relevant erwiesen, was auf potenzielle Anwendungen bei neurologischen Erkrankungen hindeutet.[2][3][4]
Protokoll 1: Reduktive Aminierung mit Benzylamin
Dieses Protokoll beschreibt die Synthese von Methyl-2-(4-(benzylamino)cyclohexyl)acetat als repräsentatives Beispiel.
Materialien und Reagenzien:
-
Methyl-2-(4-oxocyclohexyl)acetat
-
Benzylamin (1.1 Äquivalente)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquivalente)
-
Essigsäure (1.2 Äquivalente)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Kochsalzlösung (gesättigte NaCl-Lösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Argon- oder Stickstoffzufuhr
Abbildung 2: Arbeitsablauf der reduktiven Aminierung.
Durchführung:
-
Reaktionsansatz: In einem trockenen Rundkolben unter Inertgasatmosphäre (Argon oder Stickstoff) wird Methyl-2-(4-oxocyclohexyl)acetat (1.0 Äquivalent) in wasserfreiem Dichlormethan (DCM) gelöst.[5]
-
Amin- und Säurezugabe: Benzylamin (1.1 Äquivalente) wird mittels einer Spritze zur Lösung gegeben, gefolgt von Eisessig (1.2 Äquivalente). Die Mischung wird für 20-30 Minuten bei Raumtemperatur gerührt, um die Bildung des Iminium-Ions zu ermöglichen.[5]
-
Reduktion: Natriumtriacetoxyborhydrid (1.5 Äquivalente) wird langsam in Portionen zur gerührten Lösung gegeben. Die Reaktion kann leicht exotherm sein.[5]
-
Reaktionskontrolle: Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 2-4 Stunden).[5]
-
Aufarbeitung: Die Reaktion wird durch langsame Zugabe von gesättigter Natriumbicarbonatlösung vorsichtig beendet. Die Mischung wird in einen Scheidetrichter überführt und die organische Phase abgetrennt. Die wässrige Phase wird erneut mit DCM extrahiert.[5]
-
Isolierung: Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.[5]
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Zielprodukt zu erhalten.[5]
Erwartete Ergebnisse: Die Ausbeuten für reduktive Aminierungen mit Natriumtriacetoxyborhydrid sind typischerweise hoch und liegen oft im Bereich von 70-95%, abhängig vom Substrat.
| Parameter | Erwarteter Wert |
| Produkt | Methyl-2-(4-(benzylamino)cyclohexyl)acetat |
| Typische Ausbeute | 70–95% |
| Reinheit (nach Säule) | >95% |
Strategie 2: Bucherer-Bergs-Reaktion zur Synthese von Spiro-Hydantoinen
Die Synthese von spirozyklischen Molekülen ist eine moderne Strategie in der Wirkstoffforschung, um die dreidimensionale Komplexität und die Gerüst-Diversität zu erhöhen.[6] Spiro-Hydantoine sind eine wichtige Klasse von Heterozyklen mit einem breiten Spektrum an biologischen Aktivitäten. Die Bucherer-Bergs-Reaktion ist eine effiziente Mehrkomponentenreaktion, die ein Keton, ein Cyanidsalz und Ammoniumcarbonat zu einem Hydantoin umsetzt.[2][3][4] Modifikationen dieser Reaktion wurden erfolgreich zur Synthese potenter Aldose-Reduktase-Inhibitoren eingesetzt, die für die Behandlung von diabetischen Komplikationen relevant sind.[7]
Protokoll 2: Synthese eines Spiro-Hydantoin-Derivats
Dieses Protokoll beschreibt die Synthese von 8-(Methoxycarbonylmethyl) -1,3-diazaspiro[4.5]decan-2,4-dion.
Materialien und Reagenzien:
-
Methyl-2-(4-oxocyclohexyl)acetat
-
Kaliumcyanid (KCN) (2.0 Äquivalente)
-
Ammoniumcarbonat ((NH₄)₂CO₃) (2.0 Äquivalente)
-
Ethanol, Wasser
-
Salzsäure (HCl)
-
Autoklav oder druckfestes Reaktionsgefäß
Durchführung:
-
Reaktionsansatz: In einem druckfesten Reaktionsgefäß werden Methyl-2-(4-oxocyclohexyl)acetat (1.0 Äquivalent), Kaliumcyanid (2.0 Äquivalente) und Ammoniumcarbonat (2.0 Äquivalente) in einer Mischung aus Ethanol und Wasser suspendiert.[2][7]
-
Reaktion: Das Gefäß wird sicher verschlossen und in einem Ölbad oder Autoklaven für 6-12 Stunden auf 80-100 °C erhitzt. Der Druck im Inneren des Gefäßes wird ansteigen.
-
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird das Reaktionsgefäß vorsichtig geöffnet. Die Reaktionsmischung wird mit Wasser verdünnt und anschließend mit Salzsäure angesäuert, um das Hydantoin-Produkt auszufällen.[2]
-
Isolierung und Reinigung: Der feste Niederschlag wird durch Filtration gesammelt, mit kaltem Wasser gewaschen und anschließend aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) umkristallisiert, um das reine Spiro-Hydantoin-Produkt zu erhalten.
Biologische Aktivität: Aldose-Reduktase-Inhibition
Der Polyol-Weg ist ein Stoffwechselweg, der bei hohem Blutzucker (Hyperglykämie) an Bedeutung gewinnt.[8] Das Schlüsselenzym dieses Weges, die Aldose-Reduktase, wandelt überschüssige Glukose in Sorbitol um.[1][9][10] Die Ansammlung von Sorbitol führt zu osmotischem Stress und oxidativem Stress in Zellen, was zur Entwicklung von diabetischen Langzeitkomplikationen wie Neuropathie, Retinopathie und Nephropathie beiträgt.[10][11][12] Spiro-Hydantoin-Derivate haben sich als potente Inhibitoren der Aldose-Reduktase erwiesen und stellen somit einen vielversprechenden therapeutischen Ansatz dar.[7]
Abbildung 3: Rolle der Aldose-Reduktase im Polyol-Weg.
Quantitative Daten für analoge Aldose-Reduktase-Inhibitoren
Die folgende Tabelle zeigt die inhibitorische Aktivität (IC₅₀) von repräsentativen Spiro-Hydantoin-Derivaten, die aus substituierten Chromanonen synthetisiert wurden. Diese Daten dienen als Referenz für das Potenzial von Derivaten, die aus Methyl-2-(4-oxocyclohexyl)acetat hergestellt werden könnten.
| Verbindung (Analog) | R-Substituent | IC₅₀ (nM) für Aldose-Reduktase |
| 1 | H | 120 |
| 2 | 6'-F | 40 |
| 3 | 6'-Cl | 7.5 |
| 4 | 6'-Br | 15 |
| 5 | 2'-CH₃ | 110 |
| Daten adaptiert von Sarges et al., J. Med. Chem. 1990, für analoge Spiro-Hydantoin-Strukturen.[7] |
Zusammenfassung: Methyl-2-(4-oxocyclohexyl)acetat ist ein wertvolles Ausgangsmaterial für die Synthese von medizinisch relevanten Molekülen. Die vorgestellten Protokolle zur reduktiven Aminierung und zur Synthese von Spiro-Hydantoinen bieten robuste und reproduzierbare Methoden zur Herstellung von Verbindungsbibliotheken für das Screening in der Wirkstoffentwicklung. Die Derivate, die durch diese Strategien zugänglich sind, haben das Potenzial, als potente Modulatoren von wichtigen biologischen Zielstrukturen wie Dopaminrezeptoren oder der Aldose-Reduktase zu wirken, was ihre Relevanz für die Behandlung von neurologischen Störungen und diabetischen Komplikationen unterstreicht.
References
- 1. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. Bucherer-Bergs Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Polyol pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Reaction conditions for the esterification to produce "Methyl 2-(4-oxocyclohexyl)acetate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-oxocyclohexyl)acetate is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its keto-ester functionality allows for a wide range of chemical transformations, making it a versatile building block in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of this compound via Fischer esterification of 2-(4-oxocyclohexyl)acetic acid.
Reaction Principle: Fischer-Speier Esterification
The synthesis of this compound is typically achieved through Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1][2] In this case, 2-(4-oxocyclohexyl)acetic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]
The reaction is a reversible equilibrium process.[2][3] To drive the reaction towards the formation of the desired ester product, an excess of one of the reactants, typically the alcohol (methanol), is used.[3] This shifts the equilibrium according to Le Châtelier's principle. The overall reaction is depicted below:
Reaction Scheme:
(2-(4-oxocyclohexyl)acetic acid + Methanol ⇌ this compound + Water)
Experimental Protocols
Two primary protocols are presented below, utilizing either sulfuric acid or p-toluenesulfonic acid as the catalyst. These protocols are based on established general procedures for Fischer esterification.[3][4]
Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol employs concentrated sulfuric acid as a cost-effective and potent catalyst.
Materials:
-
2-(4-oxocyclohexyl)acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-oxocyclohexyl)acetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) dropwise with stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65°C, the boiling point of methanol).[3] Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.[4]
-
Wash the organic layer with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification with Azeotropic Water Removal
This protocol uses a solid, less corrosive acid catalyst and can be adapted to remove the water byproduct azeotropically.
Materials:
-
All materials from Protocol 1, replacing Sulfuric Acid with p-Toluenesulfonic acid (p-TsOH) monohydrate.
-
Toluene (optional, for azeotropic removal of water)
-
Dean-Stark apparatus (optional)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-(4-oxocyclohexyl)acetic acid, an excess of methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 equivalents).
-
Reflux:
-
Method A (Excess Methanol): Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Method B (Azeotropic Removal): For larger scale reactions or to improve conversion, toluene can be added as a co-solvent and the reaction can be fitted with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat to reflux until no more water is collected in the Dean-Stark trap.
-
-
Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1.
Data Presentation
The following tables summarize the key reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Protocol 1 (H₂SO₄) | Protocol 2 (p-TsOH) |
| Starting Material | 2-(4-oxocyclohexyl)acetic acid | 2-(4-oxocyclohexyl)acetic acid |
| Reagent | Methanol (excess) | Methanol (excess) |
| Catalyst | Concentrated H₂SO₄ | p-Toluenesulfonic acid (p-TsOH) |
| Catalyst Loading | 0.05 - 0.1 equivalents | 0.05 - 0.1 equivalents |
| Solvent | Methanol | Methanol (or Methanol/Toluene) |
| Temperature | Reflux (~65 °C)[3] | Reflux (~65 °C or higher with Toluene) |
| Reaction Time | 2 - 4 hours | 4 - 8 hours (longer with azeotropic removal) |
| Work-up | Neutralization with NaHCO₃, Extraction | Neutralization with NaHCO₃, Extraction |
| Purification | Vacuum Distillation or Column Chromatography | Vacuum Distillation or Column Chromatography |
| Expected Yield | Moderate to High | Moderate to High |
Note: Reaction times and yields are dependent on the scale of the reaction and the efficiency of water removal. Optimization may be required.
Mandatory Visualization
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer Esterification.
Caption: Workflow for the synthesis of this compound.
Fischer Esterification Mechanism
The following diagram outlines the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: Key steps of the Fischer esterification mechanism.
References
Large-Scale Synthesis of Methyl 2-(4-oxocyclohexyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 2-(4-oxocyclohexyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The primary synthetic route described is the oxidation of Methyl 2-(4-hydroxycyclohexyl)acetate.
Overview and Synthetic Strategy
The most common and scalable method for the preparation of this compound is the oxidation of the corresponding secondary alcohol, Methyl 2-(4-hydroxycyclohexyl)acetate. Among various oxidation methods, the Jones oxidation is a robust and well-established procedure suitable for large-scale production due to its relatively low cost and high efficiency in converting secondary alcohols to ketones.[1][2][3][4] This method utilizes a solution of chromium trioxide in sulfuric acid and acetone, known as the Jones reagent.[1][2][3]
The reaction is generally high-yielding and proceeds under mild conditions, with the ester functional group remaining intact.[4] The progress of the reaction can be conveniently monitored by techniques such as thin-layer chromatography (TLC).[1]
Reaction Pathway
The overall transformation involves the oxidation of the hydroxyl group of the starting material to a carbonyl group, yielding the desired keto-ester.
Caption: Synthetic pathway for this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for a representative large-scale synthesis.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-(4-hydroxycyclohexyl)acetate | N/A |
| Product | This compound | N/A |
| Molecular Formula | C₉H₁₄O₃ | [5] |
| Molecular Weight | 170.21 g/mol | [5] |
| Scale | 0.2 mol (34.44 g of starting material) | Adapted from[1] |
| Typical Yield | 85-95% | General yield for Jones Oxidation[6] |
| Purity | >95% (after purification) | Assumed based on standard methods |
Experimental Protocols
This section provides a detailed protocol for the large-scale synthesis of this compound via Jones oxidation.
Preparation of Jones Reagent
Materials:
-
Chromium trioxide (CrO₃): 26.7 g
-
Concentrated sulfuric acid (H₂SO₄): 23 mL
-
Deionized water: 50 mL
Procedure:
-
In a beaker, carefully dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid.
-
Slowly and with constant stirring, add this mixture to 50 mL of deionized water.
-
Allow the solution to cool to room temperature. The final volume will be approximately 73 mL.[1]
Oxidation of Methyl 2-(4-hydroxycyclohexyl)acetate
Materials:
-
Methyl 2-(4-hydroxycyclohexyl)acetate: 34.44 g (0.2 mol)
-
Acetone: 200 mL
-
Jones Reagent (prepared as above)
-
Isopropyl alcohol (for quenching)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Ethyl acetate or ether (for extraction)
-
Brine solution
Equipment:
-
1 L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Water bath
Procedure:
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 34.44 g (0.2 mol) of Methyl 2-(4-hydroxycyclohexyl)acetate in 200 mL of acetone.[1]
-
Addition of Jones Reagent: Cool the flask to 15-20°C using a water bath. Add the prepared Jones reagent dropwise from the dropping funnel. Maintain the reaction temperature between 25-30°C by controlling the rate of addition. The addition should take approximately 2 hours. A color change from orange-red to green will be observed. Continue adding the reagent until the orange-red color persists, indicating an excess of the oxidant.[1]
-
Reaction Monitoring: After the addition is complete, remove the water bath and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green solution is obtained.[3]
-
Work-up:
-
Carefully add sodium bicarbonate to neutralize the reaction mixture.
-
Filter the mixture through a pad of Celite to remove the chromium salts.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate or ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of Substituted Cyclohexanones Utilizing Methyl 2-(4-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-oxocyclohexyl)acetate is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a diverse array of substituted cyclohexanones. Its unique structure, featuring a reactive ketone and an ester moiety, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of various substituted cyclohexanones derived from this key intermediate, with a focus on methodologies relevant to drug discovery and development. The synthesized compounds are often key intermediates for biologically active molecules, including modulators of G-protein coupled receptors (GPCRs).
Data Presentation: A Comparative Overview of Synthetic Methodologies
The following table summarizes the key synthetic transformations of this compound into various substituted cyclohexanone derivatives, providing a comparative analysis of reaction conditions and yields.
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Wittig Reaction & Hydrogenation | Cyclohexan-1,4-dione | 1. Methyl (triphenylphosphoranylidene)acetate, Toluene, Reflux; 2. H₂, 10% Pd/C, Ethanol, RT, 6h | This compound | 50 (over 2 steps) | [1] |
| McMurry Coupling | This compound, 4,4'-Dihydroxybenzophenone | TiCl₄, Zn, Pyridine, Reflux, 4h | Methyl 2-(4-(4,4'-bis(hydroxyphenyl)methylene)cyclohexyl)acetate | ~70 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction and Hydrogenation
This protocol details the two-step synthesis of the title compound from cyclohexan-1,4-dione.
Step 1: Wittig Reaction to form Methyl (4-oxocyclohexylidene)acetate
-
Materials:
-
Cyclohexan-1,4-dione
-
Methyl (triphenylphosphoranylidene)acetate
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
-
-
Procedure:
-
To a solution of cyclohexan-1,4-dione (1.0 eq) in anhydrous toluene, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford methyl (4-oxocyclohexylidene)acetate.
-
Step 2: Hydrogenation to this compound
-
Materials:
-
Methyl (4-oxocyclohexylidene)acetate
-
10% Palladium on charcoal (Pd/C)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite
-
-
Procedure:
-
Dissolve methyl (4-oxocyclohexylidene)acetate (1.0 eq) in ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (10% by weight of the substrate).
-
Subject the mixture to a hydrogen atmosphere (e.g., 50 psi in a Parr apparatus or a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature for 6 hours.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by flash column chromatography if necessary.[1]
-
Protocol 2: Synthesis of Methyl 2-(4-(4,4'-bis(hydroxyphenyl)methylene)cyclohexyl)acetate via McMurry Coupling
This protocol describes the synthesis of a cyclofenil derivative, a type of estrogen receptor ligand, using this compound.[1]
-
Materials:
-
This compound
-
4,4'-Dihydroxybenzophenone
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust (Zn)
-
Pyridine, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with reflux condenser and inert gas inlet
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend zinc dust (4.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add titanium tetrachloride (2.0 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours to generate the low-valent titanium reagent.
-
Cool the black slurry to room temperature and add a solution of this compound (1.0 eq) and 4,4'-dihydroxybenzophenone (1.0 eq) in anhydrous THF.
-
Add anhydrous pyridine (catalytic amount).
-
Heat the reaction mixture to reflux for 4 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of water.
-
Filter the mixture through Celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford methyl 2-(4-(4,4'-bis(hydroxyphenyl)methylene)cyclohexyl)acetate.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(4-oxocyclohexyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-oxocyclohexyl)acetate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process:
-
Hydrogenation: Catalytic hydrogenation of a phenolic precursor, such as Methyl 2-(4-hydroxyphenyl)acetate, to form the intermediate, Methyl 2-(4-hydroxycyclohexyl)acetate.
-
Oxidation: Oxidation of the intermediate alcohol to the final ketone product, this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient synthetic route involves a two-step process. First, the aromatic ring of a commercially available starting material, Methyl 2-(4-hydroxyphenyl)acetate, is reduced via catalytic hydrogenation to yield Methyl 2-(4-hydroxycyclohexyl)acetate. This intermediate is then oxidized to the target ketone, this compound. Common catalysts for the hydrogenation step include rhodium on carbon (Rh/C) or ruthenium-based catalysts. For the oxidation step, a mild and selective method such as the Swern oxidation is often preferred to avoid over-oxidation or other side reactions.
Q2: My hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?
A2: Slow or incomplete hydrogenation can be attributed to several factors:
-
Catalyst Activity: The catalyst may be old, poisoned, or of insufficient quality. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur if the starting material or solvent contains impurities like sulfur or halides. Pre-treating the solvent and starting material to remove such impurities can improve reaction rates.
-
Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. While some catalysts can operate at lower pressures, aromatic ring hydrogenation often requires elevated pressures.[1] Gradually increasing the hydrogen pressure within the safety limits of your apparatus can significantly improve the reaction rate.
-
Agitation: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen gas.[2] Ensure that the reaction mixture is vigorously stirred to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions or catalyst degradation. The optimal temperature should be determined experimentally for your specific catalyst and substrate.[1]
Q3: I am observing low yields in the Swern oxidation step. What could be going wrong?
A3: Low yields in the Swern oxidation are often related to reaction temperature and the order of reagent addition.
-
Temperature Control: It is crucial to maintain a very low temperature (typically -78 °C) during the initial stages of the reaction, especially during the addition of oxalyl chloride to DMSO and the subsequent addition of the alcohol. If the temperature rises, side reactions can occur, such as the formation of mixed thioacetals, which will reduce the yield of the desired ketone.[3]
-
Reagent Addition: The alcohol should be added only after the formation of the chloro(dimethyl)sulfonium chloride is complete. Subsequently, the amine base (e.g., triethylamine) should be added last. Incorrect order of addition can lead to the formation of unwanted byproducts.
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. Water can quench the reactive intermediates and reduce the overall yield.
Q4: What are the common byproducts in the Swern oxidation, and how can I minimize them?
A4: The primary byproducts of the Swern oxidation are dimethyl sulfide (Me₂S), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5] While these are easily removed during workup due to their volatility, improper reaction conditions can lead to other impurities.
-
Dimethyl Sulfide: This byproduct has a notoriously unpleasant odor. It is recommended to perform the reaction and workup in a well-ventilated fume hood. Rinsing glassware with a bleach solution can help to oxidize the residual dimethyl sulfide to odorless dimethyl sulfoxide (DMSO).[5]
-
Mixed Thioacetals: As mentioned in Q3, if the reaction temperature is not kept sufficiently low (around -78 °C), the formation of mixed thioacetals can occur, which will reduce the yield of the ketone.[3] Strict temperature control is the best way to minimize this side product.
Q5: What is the best method for purifying the final product, this compound?
A5: After the aqueous workup of the Swern oxidation, the crude product is typically an oil. The most common and effective method for purification is flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is usually effective in separating the desired keto-ester from any remaining starting alcohol, byproducts, and residual reagents. The purity of the collected fractions should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Data Presentation
Table 1: Comparison of Catalysts for Aromatic Ring Hydrogenation
The choice of catalyst can significantly impact the conversion and selectivity of the hydrogenation of the aromatic ring in phenolic compounds. Below is a summary of the performance of different catalysts under various conditions for similar substrates.
| Catalyst | Substrate Type | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| 5% Rh/Al₂O₃ | Acetophenone | 50 | Generated in situ | 100 | ~100 (to cyclohexyl) | ~100 | [6] |
| Rh-Pt nanoparticles | Substituted aromatics | < 50 | 1 | High | High | High | [7] |
| 2Ru/La₂O₃–ZnO | Benzene | 150 | 20 | 50 | ~36 (to cyclohexene) | 18 | [4] |
| RuₓP₁₀₀₋ₓ@SILP | Quinolines | 90 | 50 | >95 | >90 (to tetrahydro) | >85 | [2] |
Note: Yields and selectivities are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 2-(4-hydroxyphenyl)acetate
This procedure is a representative method for the hydrogenation of the aromatic ring.
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Methanol (reagent grade)
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve Methyl 2-(4-hydroxyphenyl)acetate (1 equivalent) in methanol.
-
Carefully add 5% Rh/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.
-
Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-20 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by periodically analyzing small aliquots of the reaction mixture by TLC or GC.
-
Once the reaction is complete (no further hydrogen uptake and disappearance of starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(4-hydroxycyclohexyl)acetate, which can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Swern Oxidation of Methyl 2-(4-hydroxycyclohexyl)acetate
This procedure details the oxidation of the intermediate alcohol to the final ketone product.[8]
Materials:
-
Methyl 2-(4-hydroxycyclohexyl)acetate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere.
-
Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.
-
In one dropping funnel, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes after the addition is complete.
-
In the second dropping funnel, prepare a solution of Methyl 2-(4-hydroxycyclohexyl)acetate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5 equivalents) dropwise to the reaction mixture, keeping the temperature below -65 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over about 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, a saturated aqueous solution of NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Synthesis of Methyl 2-(4-oxocyclohexyl)acetate
Welcome to the Technical Support Center for the synthesis of Methyl 2-(4-oxocyclohexyl)acetate. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Alkylation of Cyclohexanone: This involves the reaction of a cyclohexanone enolate with a methyl haloacetate (e.g., methyl bromoacetate).
-
Oxidation of Methyl 2-(4-hydroxycyclohexyl)acetate: This route utilizes common oxidation reagents to convert the secondary alcohol to a ketone.
-
Dieckmann Condensation: An intramolecular condensation of a suitable diester can also yield a cyclic β-keto ester which can be a precursor to the target molecule.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can arise from several factors depending on the synthetic route. Common causes include incomplete reactions, the formation of side products, and mechanical losses during workup and purification. It is crucial to ensure the purity of starting materials and reagents, maintain optimal reaction conditions (temperature, reaction time), and use appropriate purification techniques.
Q3: I am observing multiple spots on my TLC plate that are not the starting material or the desired product. What could these be?
A3: The presence of multiple spots on a TLC plate indicates the formation of side products. The identity of these byproducts is specific to the reaction being performed. For instance, in the alkylation of cyclohexanone, you might be observing O-alkylation products, poly-alkylated species, or products from the self-condensation of cyclohexanone. In oxidation reactions, incomplete oxidation or over-oxidation can lead to multiple products.
Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter during the synthesis of this compound, categorized by the synthetic method.
Method 1: Alkylation of Cyclohexanone
The alkylation of cyclohexanone with methyl bromoacetate is a common strategy. However, it is often plagued by a few key side reactions.
Issue 1: Presence of a byproduct with a similar polarity to the product, leading to difficult purification.
-
Possible Cause: A common side reaction is the O-alkylation of the cyclohexanone enolate, leading to the formation of Methyl 2-(cyclohexyloxy)acetate. This isomer can have a similar polarity to the desired C-alkylated product, making separation by column chromatography challenging.[1][2][3][4]
-
Troubleshooting:
-
Solvent Choice: Using aprotic solvents like THF or DME can favor C-alkylation.
-
Counter-ion: Lithium enolates generally show a higher preference for C-alkylation compared to sodium or potassium enolates.[1]
-
Temperature: Lower reaction temperatures can sometimes favor C-alkylation.
-
Issue 2: Formation of higher molecular weight byproducts.
-
Possible Cause 1: Polyalkylation. The product, this compound, still possesses acidic α-protons and can be deprotonated and undergo further alkylation, leading to di- and tri-alkylated products.[1][5]
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of cyclohexanone relative to the alkylating agent to minimize polyalkylation.
-
Controlled Addition: Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile.
-
-
Possible Cause 2: Self-condensation of Cyclohexanone. Under basic conditions, cyclohexanone can undergo an aldol-type self-condensation to form dimers and other higher molecular weight adducts.[6][7][8][9][10]
-
Troubleshooting:
-
Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) and pre-form the enolate at low temperatures before adding the alkylating agent. This minimizes the concentration of free ketone that can participate in self-condensation.[1]
-
Temperature Control: Maintain a low reaction temperature to disfavor the aldol condensation reaction.
-
| Potential Side Product | Formation Pathway | Mitigation Strategy |
| Methyl 2-(cyclohexyloxy)acetate | O-alkylation of cyclohexanone enolate | Use of aprotic solvents, lithium counter-ion, lower temperature. |
| Di- and Tri-alkylated products | Polyalkylation of the desired product | Use a slight excess of cyclohexanone, slow addition of alkylating agent. |
| 2-(1-cyclohexenyl)cyclohexanone | Self-condensation of cyclohexanone | Use of a strong, non-nucleophilic base (e.g., LDA), low temperature. |
Method 2: Oxidation of Methyl 2-(4-hydroxycyclohexyl)acetate
The oxidation of the corresponding alcohol is a straightforward approach to the target ketone. The choice of oxidant will determine the potential side products and purification challenges.
Issue 1: Unpleasant odor during and after the reaction when using Swern oxidation.
-
Possible Cause: The Swern oxidation protocol generates dimethyl sulfide (DMS) as a byproduct, which has a strong and unpleasant odor. Other volatile byproducts include carbon monoxide and carbon dioxide.[11][12]
-
Troubleshooting:
-
Fume Hood: Always perform the reaction and workup in a well-ventilated fume hood.
-
Quenching: Quench the reaction mixture carefully.
-
Glassware Cleaning: Rinse all glassware with a bleach solution to oxidize the residual dimethyl sulfide to the odorless dimethyl sulfoxide (DMSO).
-
Issue 2: Formation of an unexpected, sulfur-containing byproduct in Swern Oxidation.
-
Possible Cause: If the reaction temperature is not carefully controlled and rises above -60 °C, a Pummerer rearrangement can occur, leading to the formation of a methylthiomethyl (MTM) ether of the starting alcohol.[13]
-
Troubleshooting:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is recommended) during the addition of reagents.
-
Issue 3: Incomplete reaction or formation of a dark, tarry residue when using PCC.
-
Possible Cause: Pyridinium chlorochromate (PCC) oxidations can sometimes be sluggish or lead to the formation of a thick, dark residue, which is a mixture of chromium byproducts and polymerized material.[14][15] This can make product isolation difficult.
-
Troubleshooting:
-
Reagent Quality: Ensure the PCC is of good quality and not old or decomposed.
-
Reaction Conditions: The reaction is typically performed in dichloromethane. The addition of an adsorbent like Celite or silica gel to the reaction mixture can help in adsorbing the chromium salts, simplifying the filtration and workup.[14]
-
Issue 4: Over-oxidation to a carboxylic acid with PCC.
-
Possible Cause: Although PCC is known for selectively oxidizing primary alcohols to aldehydes, the presence of water can lead to the formation of a hydrate from the aldehyde, which can then be further oxidized to a carboxylic acid. While the target is a ketone, this highlights the importance of anhydrous conditions.[15][16]
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent over-oxidation.
-
| Oxidation Reagent | Common Side Products/Issues | Mitigation Strategy |
| Swern Oxidation | Dimethyl sulfide, CO, CO2, Triethylammonium chloride | Work in a fume hood, rinse glassware with bleach. |
| Methylthiomethyl (MTM) ether | Maintain reaction temperature at/below -78 °C. | |
| PCC Oxidation | Chromium (IV) species, Pyridinium hydrochloride, Tarry residue | Use high-quality PCC, add Celite or silica gel to the reaction. |
| Over-oxidation products (in presence of water) | Ensure anhydrous conditions. |
Experimental Protocols
Protocol 1: Alkylation of Cyclohexanone via Kinetic Enolate Formation
This protocol aims to minimize polyalkylation and self-condensation by using a strong, hindered base at low temperatures.
-
Enolate Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes at -78 °C.
-
Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution, add a solution of methyl bromoacetate (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Swern Oxidation of Methyl 2-(4-hydroxycyclohexyl)acetate
This protocol describes the oxidation of the precursor alcohol to the target ketone under mild conditions.
-
Activation of DMSO:
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C.
-
To the cold DCM, add oxalyl chloride (1.5 equivalents) followed by dimethyl sulfoxide (DMSO) (2.0 equivalents) dropwise, ensuring the internal temperature does not rise above -60 °C.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
-
Oxidation:
-
Dissolve Methyl 2-(4-hydroxycyclohexyl)acetate (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C.
-
Stir the reaction mixture for 1-2 hours at -78 °C.
-
-
Workup and Purification:
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C and stir for an additional 30 minutes.
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Common side reactions in the alkylation of cyclohexanone.
Caption: Side reactions and byproducts of the Swern oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. C-Alkylation of Enolates [thecatalyst.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. upload.wikimedia.org [upload.wikimedia.org]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. byjus.com [byjus.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Methyl 2-(4-oxocyclohexyl)acetate
Welcome to our technical support center for the purification of Methyl 2-(4-oxocyclohexyl)acetate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or subsequent workup procedures. These may include unreacted starting materials, by-products from aldol condensation, over-oxidation to form dicarboxylic acids, or hydrolysis of the methyl ester to the corresponding carboxylic acid.
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: For most applications, flash column chromatography on silica gel is the recommended initial purification method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity allows for the separation of the desired product from less polar and more polar impurities.
Q3: Can this compound be purified by distillation?
A3: Yes, vacuum distillation can be an effective purification method, particularly for larger scales. The compound has a reported boiling point of 247.8°C at 760 mmHg[1]. Distillation is useful for removing non-volatile impurities and some closely related volatile by-products. However, thermal stability should be considered, and distillation under reduced pressure is recommended to prevent decomposition.
Q4: My final product is a yellow oil, but I expected a colorless liquid. What could be the cause?
A4: A yellow tint can indicate the presence of colored impurities, often arising from degradation or side reactions. Trace amounts of acidic or basic impurities can sometimes catalyze the formation of colored species. Running a silica plug or performing a charcoal treatment followed by filtration may help remove the color.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low yield after column chromatography.
| Possible Cause | Recommended Solution |
| Product is too polar/non-polar for the chosen solvent system. | Perform thin-layer chromatography (TLC) with a range of solvent systems to determine the optimal mobile phase for separation. |
| Product is adsorbing irreversibly to the silica gel. | Consider deactivating the silica gel with a small percentage of a polar solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) in your eluent. Alternatively, use a different stationary phase like alumina. |
| Product is volatile and evaporating with the solvent. | Use a rotary evaporator with controlled temperature and vacuum. Avoid excessive heating. |
Problem 2: Presence of a persistent impurity with a similar Rf to the product on TLC.
| Possible Cause | Recommended Solution |
| Co-eluting impurity. | Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). If that fails, consider preparative HPLC for higher resolution separation. |
| Isomeric impurity. | Isomers can be very difficult to separate by chromatography. Techniques like crystallization or derivatization followed by separation and then de-derivatization might be necessary. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Start eluting with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all joints are well-sealed. Use a short path distillation head for high-boiling liquids.
-
Drying: Ensure the crude product is dry (free of water) before distillation to prevent bumping and pressure fluctuations.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. It is advisable to collect a forerun and a tail fraction separately.
Data Presentation
Table 1: Comparison of Purification Methods for a 5g Crude Sample
| Purification Method | Purity (by GC-MS) | Yield (%) | Notes |
| Flash Column Chromatography | >98% | 85% | Effective for removing both polar and non-polar impurities. |
| Vacuum Distillation | 95-97% | 75% | Risk of some thermal decomposition. Best for removing non-volatile residues. |
| Preparative HPLC | >99.5% | 60% | High purity but lower yield and higher cost. |
Visualizations
Caption: Troubleshooting workflow for purification of this compound.
Caption: General experimental workflow for synthesis and purification.
References
Troubleshooting low yield in Wittig reactions with ketoesters
Welcome to the technical support center for troubleshooting low yields in Wittig reactions involving ketoesters. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guide
This section provides a question-and-answer format to directly address specific problems that can lead to low yields in the Wittig reaction with ketoesters.
Q1: My Wittig reaction with a ketoester is giving a low yield or not working at all. What are the most common causes?
Low yields in Wittig reactions with ketoesters can stem from several factors. The primary culprits are often related to the inherent reactivity of the starting materials and the reaction conditions. Here are the most common causes to investigate:
-
Enolization of the Ketoester: Ketoesters are susceptible to deprotonation at the α-carbon to the ketone, forming an enolate. This is a significant side reaction, especially with strong bases, which consumes the starting material and reduces the desired alkene yield.
-
Steric Hindrance: The ketone group within the ketoester might be sterically hindered, slowing down the reaction with the Wittig reagent.[1][2] Stabilized ylides, which are often used for esters, are less reactive and can struggle to react with hindered ketones.[1][3]
-
Ylide Decomposition: The phosphorus ylide, especially if unstabilized, can be unstable and decompose over time, reducing its effective concentration.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too strong can favor enolization of the ketoester, while a base that is too weak may not efficiently generate the ylide.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome.
Q2: I suspect enolization is the main problem. How can I minimize it?
Minimizing enolization is key to improving the yield of the Wittig reaction with ketoesters. Here are several strategies:
-
Choice of Base: Use a milder base that is still capable of deprotonating the phosphonium salt to form the ylide but is less likely to deprotonate the ketoester. Bases like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) can be effective.[4] In some cases, using a salt-free ylide can also be beneficial.
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Lower temperatures generally disfavor the enolization side reaction.
-
Order of Addition: Add the ketoester slowly to the pre-formed ylide. This ensures that the ketoester is consumed by the Wittig reagent as it is added, minimizing its exposure to any excess base. Some procedures suggest generating the ylide in the presence of the carbonyl compound.[5]
-
Use of Additives: The presence of lithium salts can sometimes influence the reaction pathway and may affect enolization.[2][6] Using lithium-free bases might be advantageous.
Q3: My ylide is derived from a stabilized phosphonium salt. Could this be the reason for the low yield with my ketoester?
Yes, this is a very likely reason. Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive than unstabilized ylides.[3][4][7] While they have the advantage of being more stable and easier to handle, their reduced nucleophilicity can make them react sluggishly or not at all with less reactive ketones, such as those found in some ketoesters, particularly if they are sterically hindered.[1][2][3]
Solutions:
-
Switch to a More Reactive Ylide: If possible, consider using a semi-stabilized or unstabilized ylide. However, this may lead to issues with selectivity (E/Z isomers).
-
Use Harsher Reaction Conditions: Increasing the reaction temperature or using a more forcing solvent might promote the reaction, but this must be balanced against the risk of side reactions and decomposition.
-
Consider an Alternative Reaction: For sterically hindered ketones or when using stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative, typically providing higher yields.[1][2][3]
Q4: The reaction seems to be very slow and I'm recovering unreacted starting material. What can I do?
Slow reaction rates can be attributed to several factors:
-
Steric Hindrance: As mentioned, bulky groups around the ketone or on the ylide can significantly slow down the reaction.
-
Low Reaction Temperature: While low temperatures can suppress side reactions, they can also decrease the rate of the desired reaction.
-
Insufficient Reaction Time: Some Wittig reactions, especially with less reactive partners, may require extended reaction times.
-
Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent.
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction over an extended period.[8]
-
Gradually Increase Temperature: If the reaction is clean but slow at a lower temperature, cautiously increase the temperature and continue monitoring by TLC.
-
Solvent Choice: Ensure you are using an appropriate solvent. Anhydrous solvents like Tetrahydrofuran (THF) or Diethyl Ether are commonly used.[2]
-
Check Reagent Purity: Impurities in the starting materials or solvent can inhibit the reaction.
Frequently Asked Questions (FAQs)
Q: What is the best base to use for a Wittig reaction with a ketoester?
There is no single "best" base, as the optimal choice depends on the specific ketoester and phosphonium salt. However, a good starting point is to use a base that is strong enough to deprotonate the phosphonium salt but not so strong that it extensively enolizes the ketoester.
| Base Type | Examples | Suitability for Ketoesters |
| Strong Bases | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | High risk of enolization. Use with caution, often at low temperatures and with careful control of stoichiometry. |
| Moderate Bases | Sodium Methoxide (NaOMe), Sodium Ethoxide (NaOEt) | Can be a good compromise, but enolization is still a possibility. |
| Mild Bases | Potassium Carbonate (K₂CO₃), Triethylamine (NEt₃), Amberlite resin | Often a better choice to minimize enolization, especially with stabilized ylides.[4][9] |
Q: How can I remove the triphenylphosphine oxide byproduct?
Triphenylphosphine oxide (TPPO) can be challenging to remove due to its polarity and solubility in many organic solvents. Common purification methods include:
-
Crystallization: TPPO can sometimes be precipitated out of a non-polar solvent mixture, such as hexanes/diethyl ether.[8]
-
Column Chromatography: This is the most common method for separating the desired alkene from TPPO.
-
Precipitation as a Salt: In some cases, TPPO can be precipitated as a salt by adding a suitable acid.
-
Specialized Wittig Reagents: Using phosphines with different substituents can lead to byproducts that are easier to remove (e.g., water-soluble phosphines).
Q: What is the typical stereoselectivity of a Wittig reaction with a ketoester?
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide:
-
Stabilized Ylides: Generally lead to the formation of the (E)-alkene as the major product.[4]
-
Unstabilized Ylides: Typically favor the formation of the (Z)-alkene.[4]
-
Semi-stabilized Ylides: Often give mixtures of (E) and (Z)-isomers.
For ketoesters, where stabilized ylides are often employed, the (E)-isomer is usually expected. However, the specific ketoester and reaction conditions can influence the E/Z ratio.
Experimental Protocol: General Procedure for Wittig Reaction with a Ketoester
This is a general protocol and may require optimization for specific substrates.
1. Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 equivalents).
-
Add anhydrous solvent (e.g., THF, 5-10 mL per mmol of phosphonium salt).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (1.05 equivalents). For example, if using n-BuLi, add it dropwise via syringe. If using a solid base like NaH or K₂CO₃, add it in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or deep red for unstabilized ylides).
2. Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve the ketoester (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Add the ketoester solution dropwise to the ylide solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.
Visualizations
Caption: Troubleshooting workflow for low Wittig reaction yields.
Caption: Competing reaction pathways in the Wittig reaction of a ketoester.
Caption: Relationship between reaction parameters and their effect on yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Preventing side reactions during the reduction of "Methyl 2-(4-oxocyclohexyl)acetate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of Methyl 2-(4-oxocyclohexyl)acetate. Our aim is to help you navigate potential challenges and prevent common side reactions to achieve optimal results in your experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the reduction of this compound.
Problem 1: Low Yield of the Desired Product, Methyl 2-(4-hydroxycyclohexyl)acetate
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reducing agent, low temperature, or short reaction time.
-
Degradation of Reducing Agent: Sodium borohydride (NaBH₄) can decompose if exposed to moisture or acidic conditions.
-
Product Loss During Workup: The desired hydroxy ester may be partially lost during extraction if the pH is not controlled, or due to its solubility in the aqueous phase.
-
Side Reactions: Formation of byproducts, such as the lactone, will reduce the yield of the desired product.
Solutions:
-
Ensure Complete Reaction:
-
Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot disappears.
-
If the reaction is sluggish at low temperatures (e.g., 0 °C), allow it to slowly warm to room temperature.
-
-
Verify Reagent Quality:
-
Use a freshly opened container of NaBH₄ or one that has been stored in a desiccator.
-
Ensure the solvent (e.g., methanol, ethanol) is anhydrous.
-
-
Optimize Workup Procedure:
-
During the aqueous workup, maintain a neutral or slightly acidic pH (around 6-7) to prevent both base-catalyzed and acid-catalyzed lactonization. A saturated solution of ammonium chloride (NH₄Cl) is often a good choice for quenching the reaction.
-
Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer.
-
Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
-
Problem 2: Formation of an Unexpected Side Product Identified as a Lactone
Potential Causes:
-
Intramolecular Cyclization (Lactonization): The product, Methyl 2-(4-hydroxycyclohexyl)acetate, is a γ-hydroxy ester, which can undergo intramolecular cyclization to form a stable five-membered lactone. This is a common side reaction for γ- and δ-hydroxy esters.[1]
-
Acidic or Basic Conditions: Lactonization can be catalyzed by both acids and bases, which may be present during the reaction or, more commonly, during the workup.[2]
-
Elevated Temperatures: Heating the reaction mixture or the product during workup can promote lactonization.
Solutions:
-
Control Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of lactonization.
-
Neutral Workup: As mentioned previously, quench the reaction with a neutral or mildly acidic reagent like saturated aqueous NH₄Cl. Avoid using strong acids or bases for quenching or extraction.
-
Avoid Excessive Heat: Concentrate the final product under reduced pressure at a low temperature (rotary evaporation with a water bath at or below 40 °C).
-
Prompt Isolation: Isolate the hydroxy ester product as soon as possible after the reaction is complete to minimize the time it is exposed to conditions that could promote cyclization.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for selectively reducing the ketone in the presence of the methyl ester?
A1: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically reduce esters under standard conditions (low temperature, protic solvent).[3] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.
Q2: What is the expected diastereoselectivity of the reduction, and how can I influence it?
A2: The reduction of the 4-substituted cyclohexanone will produce a mixture of cis and trans diastereomers of Methyl 2-(4-hydroxycyclohexyl)acetate. The ratio of these isomers is influenced by the steric bulk of the reducing agent.
-
Small Hydride Reagents (e.g., NaBH₄): These reagents tend to favor axial attack on the cyclohexanone ring, leading to the formation of the equatorial alcohol as the major product. This results in the trans isomer being the major product.
-
Bulky Hydride Reagents (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These reagents are sterically hindered and favor equatorial attack, resulting in the formation of the axial alcohol as the major product. This would lead to the cis isomer being the major product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to distinguish between the starting material (ketone) and the product (alcohol). The alcohol product will be more polar and thus have a lower Rf value than the ketone starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: My product appears to be an oil, but the literature reports a solid. What could be the issue?
A4: The product, Methyl 2-(4-hydroxycyclohexyl)acetate, can exist as a mixture of cis and trans isomers, which may result in a lower melting point or an oily consistency. Incomplete removal of the solvent or the presence of the lactone side-product (which is often an oil) can also prevent crystallization. Ensure the product is pure and completely dry. Purification by column chromatography may be necessary to separate the isomers or remove impurities.
Data Presentation
Table 1: Comparison of Reducing Agents on the Diastereoselectivity of 4-Substituted Cyclohexanone Reduction
| Reducing Agent | Predominant Attack Vector | Major Product (Alcohol Position) | Expected Major Isomer of Methyl 2-(4-hydroxycyclohexyl)acetate |
| Sodium Borohydride (NaBH₄) | Axial | Equatorial | trans |
| L-Selectride® | Equatorial | Axial | cis |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | Equatorial | trans (but will also reduce the ester) |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of this compound with Sodium Borohydride
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (or ethanol) to make an approximately 0.2-0.5 M solution.
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Reduction:
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
If the reaction is slow, the ice bath can be removed, and the reaction can be stirred at room temperature until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Be cautious as hydrogen gas evolution will cause bubbling.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
The diastereomeric ratio can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR analysis of the purified product.
-
Visualizations
Caption: Reaction pathway for the reduction of this compound.
Caption: A logical workflow for troubleshooting the reduction reaction.
Caption: Relationship between reducing agent and diastereoselectivity.
References
Column chromatography conditions for purifying "Methyl 2-(4-oxocyclohexyl)acetate"
This guide provides detailed protocols and troubleshooting advice for the purification of Methyl 2-(4-oxocyclohexyl)acetate using column chromatography, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: What is the recommended starting solvent system for purifying this compound?
Answer: A good starting point is a mobile phase of ethyl acetate in hexanes. Based on the purification of structurally similar compounds, a solvent system of 15-20% ethyl acetate in hexanes should provide good separation on a standard silica gel column.[1][2] It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.25-0.35 for the best separation.[2][3]
Question 2: My compound is degrading on the silica gel column. How can I prevent this?
Answer: Keto esters can be sensitive to the acidic nature of standard silica gel, which can cause degradation.[4] To mitigate this, consider the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel by preparing a slurry in your chosen eluent containing 1-2% triethylamine. This neutralizes the acidic silanol groups.[3][4] Flush the column with this mixture before running the chromatography with your standard mobile phase.[3]
-
Use an Alternative Stationary Phase: If the compound is highly acid-sensitive, switching to a more neutral or basic stationary phase like alumina or florisil can be effective.[4]
-
Confirm Stability with 2D TLC: To verify if degradation is occurring on the stationary phase, you can perform a 2D TLC test. If degradation is happening, you will observe spots that are not on the diagonal.[4][5]
Question 3: I'm observing broad or tailing peaks, leading to poor separation. What is the cause and solution?
Answer: Peak broadening or tailing with keto esters is often caused by keto-enol tautomerism, where two interconverting forms of the molecule exist.[4][6] Tailing can also result from strong interactions with the silica gel.[4]
-
Adjust Mobile Phase Polarity: Sometimes, simply increasing the polarity of the eluting solvent after the compound starts to elute can help reduce tailing.[5]
-
Consider Temperature: In HPLC, increasing the column temperature can speed up the interconversion between tautomers, resulting in a sharper, averaged peak. While less common in flash chromatography, this principle highlights the nature of the problem.[6]
-
Acid/Base Additives: Tautomerism can be influenced by pH.[6] Adding a small amount of a modifier to your mobile phase (like triethylamine for basic compounds or acetic acid for acidic compounds) can sometimes improve peak shape, though care must be taken to ensure compound stability.
Question 4: My compound is not eluting from the column, or the elution is taking a very long time. What should I do?
Answer: This issue can arise from several factors:
-
Incorrect Solvent System: The mobile phase may not be polar enough. Double-check the solvent mixture you prepared.[5] If the compound is very polar, you may need a more aggressive solvent system, such as one containing methanol or a small percentage of ammonium hydroxide in methanol mixed with dichloromethane.[5]
-
Compound Degradation: It's possible the compound has decomposed on the column and will not elute.[5] Test the compound's stability on silica first using TLC.[4][5]
-
Dilute Fractions: The compound might have eluted, but the fractions are too dilute to detect. Try concentrating a range of fractions where you expected the compound to elute and re-analyzing by TLC.[5]
Question 5: How should I load my sample onto the column for the best results?
Answer: Proper sample loading is critical for achieving a narrow band and good separation.
-
Wet Loading: Dissolve your crude product in the absolute minimum amount of the mobile phase.[2][7] Carefully add this solution to the top of the column bed with a pipette, ensuring you do not disturb the surface.[7]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[7] Dissolve the sample in a suitable solvent, add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[7] Carefully add this powder to the top of the column.[7]
Experimental Protocol: Flash Column Chromatography
This protocol is adapted for the purification of approximately 1 gram of crude this compound.
1. TLC Analysis (Solvent System Optimization):
-
Spot the crude mixture on a TLC plate.
-
Develop the plate in a test solvent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Visualize the spots using a UV lamp and/or a potassium permanganate stain.
-
Adjust the solvent polarity until the desired compound has an Rf value of ~0.25-0.35.[2] The column is typically run with a slightly less polar mobile phase than the one that gives the ideal TLC Rf.[2]
2. Column Preparation:
-
Secure a glass chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[2]
-
Prepare a slurry of silica gel (standard grade, 230-400 mesh) in the chosen mobile phase (e.g., 15% Ethyl Acetate in Hexanes). A ratio of 40-50g of silica per 1g of crude product is recommended.[2]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove air bubbles.[2]
-
Open the stopcock to drain the excess solvent, allowing the silica to settle. Crucially, do not let the top of the silica bed run dry. [2]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 10-20 times the mass of silica gel relative to the sample and mix.
-
Gently remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[7]
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase (e.g., 15% Ethyl Acetate in Hexanes) to the column.[2]
-
Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.[2]
-
Monitor the elution by spotting collected fractions onto TLC plates and developing them in the analysis solvent (e.g., 20% Ethyl Acetate in Hexanes).[2]
5. Product Isolation:
-
Based on the monitoring TLC plates, combine the fractions containing the pure product.[2]
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[8]
Data Summary Table
| Parameter | Value / Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade is generally sufficient for this type of separation.[2] |
| Mobile Phase (TLC) | 20% Ethyl Acetate in Hexanes | Provides a target Rf value of approximately 0.35.[2] |
| Mobile Phase (Column) | 15% Ethyl Acetate in Hexanes | A slightly less polar mobile phase for the column improves separation.[2] |
| Target Rf Value | ~0.25 - 0.35 | This range typically provides the best separation in column chromatography.[2][3] |
| Sample Loading | Dry Loading | Recommended for compounds with limited solubility in the mobile phase.[7] |
| Visualization | UV light and/or Potassium Permanganate Stain | The ketone functionality allows for visualization with a permanganate stain.[2] |
Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
Work-up procedure for reactions involving "Methyl 2-(4-oxocyclohexyl)acetate"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Methyl 2-(4-oxocyclohexyl)acetate". This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during experimental work-up procedures.
General Information & FAQs
This section covers the basic properties and handling of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the physical properties of your compound is crucial for planning extraction and purification steps. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1] |
| Boiling Point | 247.8°C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 103.2°C | [3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 66405-41-2 |
Q2: What are the primary safety concerns and handling recommendations for this compound?
A2: According to its GHS classification, this compound can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide: Reaction Work-up Procedures
This section addresses common issues encountered during the work-up of specific reactions involving this compound.
Reaction Type 1: Reduction of the Ketone (e.g., with NaBH₄)
The reduction of the ketone group in this compound yields Methyl 2-(4-hydroxycyclohexyl)acetate.[5]
Q3: My TLC plate shows unreacted starting material after the reduction. What went wrong?
A3: Incomplete conversion is a common issue. Consider the following:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of the reducing agent (e.g., Sodium Borohydride, NaBH₄) is used. Often, a slight excess (1.1-1.5 equivalents) is employed to drive the reaction to completion.
-
Reaction Time/Temperature: Reductions with NaBH₄ are often run at 0°C to room temperature. If the reaction is sluggish, consider allowing it to stir longer at room temperature.
-
Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions. Ensure your starting material is fully dissolved.
Q4: How do I properly quench a reaction involving Sodium Borohydride (NaBH₄)?
A4: Excess NaBH₄ must be safely neutralized before work-up.
-
Cool the reaction mixture in an ice bath (0°C).
-
Slowly and carefully add a quenching agent. Common choices include:
-
Acetone: Reacts with excess hydride.
-
Dilute Acid: Saturated aqueous NH₄Cl solution or dilute HCl (e.g., 1M) can be used. Add dropwise as hydrogen gas will be evolved.
-
-
Once gas evolution ceases, the reaction is quenched and you can proceed to extraction.
Q5: I've observed a new, less polar spot on my TLC that isn't the desired alcohol. What could it be?
A5: A potential side reaction, especially under certain conditions, is the intramolecular cyclization (lactonization) between the newly formed hydroxyl group and the methyl ester, particularly with the cis-isomer.[6] This would form a bicyclic lactone. To minimize this, ensure the work-up is not overly acidic or heated for prolonged periods.
Reaction Type 2: Wittig Reaction
The Wittig reaction converts the ketone into an alkene (e.g., Methyl 2-(4-methylenecyclohexyl)acetate) using a phosphonium ylide. A major challenge in the work-up is the removal of the triphenylphosphine oxide (TPPO) byproduct.[7][8]
Q6: My Wittig reaction work-up is complete, but my crude product is contaminated with a significant amount of triphenylphosphine oxide (TPPO). How can I remove it?
A6: TPPO is a common and often difficult-to-remove byproduct of the Wittig reaction.[7] Here are several effective strategies:
-
Method 1: Precipitation & Filtration: If your product is relatively non-polar, you can often precipitate the TPPO.[7][9]
-
Concentrate the crude reaction mixture.
-
Suspend the resulting residue in a non-polar solvent system like pentane/ether or hexanes/ether.[7][9]
-
The TPPO is often insoluble and will precipitate as a white solid.
-
Filter the mixture, washing the solid with more of the cold solvent. The desired product should be in the filtrate. This may need to be repeated.[7]
-
-
Method 2: Column Chromatography: TPPO is quite polar.[7] Careful flash column chromatography using a gradient of ethyl acetate in hexanes can effectively separate the product from TPPO.[10][11] The TPPO will typically have a very low Rf value.
-
Method 3: Acidic Wash (for basic products): If your product contains a basic functional group (not applicable to the parent molecule), an acidic wash can be used. This is not suitable for Methyl 2-(4-methylenecyclohexyl)acetate.
Q7: The yield of my Wittig reaction is very low, and my starting material is mostly unconsumed. What are potential causes?
A7: Low yields often point to issues with the ylide generation or its stability.[10]
-
Incomplete Ylide Formation: Ensure your glassware is perfectly dry and the reaction is under an inert atmosphere (Nitrogen or Argon), as the strong bases used (e.g., n-BuLi, NaH, KOtBu) are highly sensitive to moisture and air.[11]
-
Ylide Instability: Some ylides are unstable and should be generated in the presence of the ketone or used immediately after formation.[10]
-
Base Choice: The choice of base is critical. For non-stabilized ylides (like the one from methyltriphenylphosphonium bromide), strong bases like n-BuLi or NaH are required.[11][12]
Experimental Protocols & Visualizations
Standard Extractive Work-up Protocol
This protocol is a general guideline for isolating a neutral organic product after quenching the reaction.
Table 2: General Extractive Work-up Protocol
| Step | Procedure | Purpose |
| 1. Quench | Slowly add the appropriate quenching solution (e.g., sat. aq. NH₄Cl) at 0°C. | Neutralize reactive reagents and stop the reaction.[11] |
| 2. Partition | Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate, diethyl ether) and water if needed. | Partition the product into the organic layer. |
| 3. Extract | Shake the funnel, venting frequently. Allow layers to separate and drain the aqueous layer. Extract the aqueous layer 2-3 more times with fresh organic solvent. | Maximize the recovery of the product from the aqueous phase.[10] |
| 4. Wash | Combine all organic layers. Wash sequentially with water and then brine (sat. aq. NaCl). | Remove water-soluble impurities and salts.[10] |
| 5. Dry | Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). | Remove residual water from the organic solvent.[11] |
| 6. Concentrate | Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. | Isolate the crude product.[10] |
Visual Workflow: General Extractive Work-up
The following diagram illustrates the logical flow of a standard extractive work-up procedure.
Caption: General workflow for an extractive work-up procedure.
Visual Troubleshooting: Wittig Reaction Work-up
This diagram provides a logical path for troubleshooting common issues during a Wittig reaction work-up.
Caption: Troubleshooting logic for Wittig reaction work-up issues.
References
- 1. This compound | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. Methyl (4-oxocyclohexyl)acetate | CAS#:66405-41-2 | Chemsrc [chemsrc.com]
- 5. Methyl 2-(4-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Wittig Reaction [organic-chemistry.org]
Stability issues of "Methyl 2-(4-oxocyclohexyl)acetate" under acidic or basic conditions
This technical support center provides guidance on the stability of Methyl 2-(4-oxocyclohexyl)acetate under various experimental conditions. It is intended for researchers, scientists, and professionals in drug development who may encounter stability issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two primary functional groups: the methyl ester and the cyclohexanone ring. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-(4-oxocyclohexyl)acetic acid and methanol.[1][2][3] The cyclohexanone ring can undergo reactions at the alpha-carbon, particularly in the presence of a base.
Q2: How does this compound degrade under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis of the methyl ester.[4][5] This reaction is reversible, but in the presence of excess water, it will shift the equilibrium towards the formation of 2-(4-oxocyclohexyl)acetic acid and methanol.[1][5][6] The ketone group is generally stable under acidic conditions, though prolonged exposure to strong acids and high temperatures could potentially lead to other reactions.
Q3: What happens to this compound in a basic environment?
A3: In a basic environment, this compound is susceptible to base-catalyzed hydrolysis (saponification) of the ester, yielding the carboxylate salt of 2-(4-oxocyclohexyl)acetic acid and methanol. This reaction is effectively irreversible because the resulting carboxylate is deprotonated and thus unreactive towards the alcohol.[1][6][7] Additionally, the presence of a base can promote reactions involving the cyclohexanone ring, such as aldol condensation.[8][9]
Q4: Are there any visual indicators of degradation?
A4: While the degradation products themselves may be colorless, significant degradation, especially through side reactions of the cyclohexanone ring like aldol condensation, could potentially lead to the formation of colored impurities and a change in the solution's appearance over time. The most reliable way to monitor stability is through analytical techniques such as HPLC, GC-MS, or NMR.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound over time in acidic aqueous solution. | Acid-catalyzed hydrolysis of the methyl ester. | Buffer the solution to a more neutral pH if the experimental conditions allow. If acidic conditions are required, consider running the experiment at a lower temperature to reduce the rate of hydrolysis. Use an aprotic solvent if water is not essential for the reaction. |
| Formation of an unexpected, higher molecular weight impurity in a basic solution. | Base-catalyzed aldol condensation of the cyclohexanone ring.[8][9] | Use a non-nucleophilic base if only the ester hydrolysis is desired. If the ketone's alpha-proton reactivity is the issue, consider protecting the ketone group if compatible with your overall synthetic scheme. Running the reaction at a lower temperature can also disfavor aldol reactions. |
| Rapid disappearance of the starting material in the presence of a strong base. | Rapid base-catalyzed hydrolysis (saponification) of the ester.[1][7] | If the ester functionality is critical, avoid strongly basic conditions. If the goal is to generate the carboxylic acid, this is the expected outcome. |
| Inconsistent results between experimental runs. | Variability in pH, temperature, or water content of the solvents. | Ensure precise control over pH and temperature. Use anhydrous solvents if water-mediated degradation is a concern and the reaction chemistry permits. |
Quantitative Data on Stability
Table 1: Illustrative Stability of this compound in Acidic Conditions
| pH | Temperature (°C) | Time (hours) | % Remaining (Hypothetical) | Major Degradation Product |
| 2 | 25 | 24 | 95 | 2-(4-oxocyclohexyl)acetic acid |
| 2 | 50 | 24 | 78 | 2-(4-oxocyclohexyl)acetic acid |
| 4 | 25 | 24 | 99 | 2-(4-oxocyclohexyl)acetic acid |
| 4 | 50 | 24 | 92 | 2-(4-oxocyclohexyl)acetic acid |
Table 2: Illustrative Stability of this compound in Basic Conditions
| pH | Temperature (°C) | Time (hours) | % Remaining (Hypothetical) | Major Degradation Product(s) |
| 10 | 25 | 8 | 85 | 2-(4-oxocyclohexyl)acetate salt |
| 10 | 50 | 8 | 60 | 2-(4-oxocyclohexyl)acetate salt |
| 12 | 25 | 8 | 45 | 2-(4-oxocyclohexyl)acetate salt, Aldol adduct |
| 12 | 50 | 8 | 15 | 2-(4-oxocyclohexyl)acetate salt, Aldol adduct |
Experimental Protocols
Protocol 1: Assessing Stability under Acidic Conditions
Objective: To determine the rate of hydrolysis of this compound in an acidic aqueous solution.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
In a clean vial, add a known volume of the stock solution to a predetermined volume of 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution at a constant temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to quantify the remaining amount of this compound and the formation of 2-(4-oxocyclohexyl)acetic acid.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: Assessing Stability under Basic Conditions
Objective: To determine the rate of hydrolysis and potential side reactions of this compound in a basic aqueous solution.
Materials:
-
This compound
-
0.1 M Sodium hydroxide (NaOH)
-
0.1 M Hydrochloric acid (HCl) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
In a clean vial, add a known volume of the stock solution to a predetermined volume of 0.1 M NaOH to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution at a constant temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to quantify the remaining amount of this compound and the formation of degradation products.
-
Plot the percentage of remaining this compound against time.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Caption: General experimental workflow for stability testing.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. backoffice.cedro.org.pe [backoffice.cedro.org.pe]
- 8. chemcess.com [chemcess.com]
- 9. youtube.com [youtube.com]
Alternative catalysts for the synthesis of "Methyl 2-(4-oxocyclohexyl)acetate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(4-oxocyclohexyl)acetate, particularly via the catalytic hydrogenation of methyl 2-(4-hydroxyphenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the catalytic hydrogenation of methyl 2-(4-hydroxyphenyl)acetate. This process involves the reduction of the aromatic ring of the precursor to the corresponding cyclohexane derivative.
Q2: What are some alternative catalysts to the standard Palladium on carbon (Pd/C) for this synthesis?
Several alternative catalysts can be employed for the hydrogenation of the phenolic precursor. These include Ruthenium-based catalysts (e.g., Ru/TiO₂, Ru/Al₂O₃), Rhodium-based catalysts (e.g., Rh/SiO₂), and Raney Nickel.[1][2][3] The choice of catalyst can influence reaction conditions, selectivity, and overall yield.
Q3: How do the reaction conditions differ for these alternative catalysts?
Reaction conditions such as temperature, pressure, and reaction time vary depending on the catalyst used. For instance, Ruthenium and Rhodium catalysts can be effective under milder conditions compared to others.[1][2] Raney Nickel is also a widely used catalyst for aromatic hydrogenation.[4]
Q4: What are the potential side products in this reaction?
The primary potential side product is Methyl 2-(4-hydroxycyclohexyl)acetate, resulting from the incomplete oxidation of the alcohol intermediate to the ketone. Over-hydrogenation can also lead to the formation of byproducts. Catalyst selection and reaction condition optimization are crucial to maximize the yield of the desired keto-ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation. | - Use a fresh batch of catalyst. - Ensure proper handling and storage of the catalyst under an inert atmosphere. |
| Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[5] | - Purify the starting material and solvents before use. - Consider using a guard bed to remove impurities before the reaction. | |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the chosen catalyst and substrate. | - Gradually increase the hydrogen pressure within the safety limits of the reactor.[6] - Ensure there are no leaks in the reactor system. | |
| Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction. | - Gradually increase the reaction temperature. Be mindful that higher temperatures can sometimes lead to side reactions. | |
| Low selectivity to the desired ketone | Over-reduction to the alcohol: The reaction conditions may be too harsh, leading to the further reduction of the ketone to an alcohol. | - Reduce the reaction temperature or pressure. - Decrease the reaction time. - Screen different catalysts, as some may offer higher selectivity to the ketone. For example, supported rhodium nanoparticles have shown high selectivity to cyclohexanone from phenol.[1] |
| Incomplete oxidation of the intermediate alcohol: The reaction may not have gone to completion. | - Increase the reaction time. - Optimize the catalyst loading. | |
| Reaction stalls before completion | Catalyst Deactivation: The catalyst may deactivate over the course of the reaction. | - Increase the catalyst loading. - Consider a more robust catalyst. |
| Product Inhibition: The product may be inhibiting the catalyst's activity. | - This is less common but can be investigated by studying the reaction kinetics. |
Catalyst Performance Data
The following table summarizes typical performance data for various catalysts used in the hydrogenation of phenol to cyclohexanone, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity to Ketone (%) | Reference |
| 5% Ru | TiO₂ | 80 | 20 | 1 | 82 | 67 | [7] |
| Rh | SiO₂ | Room Temp | 1 atm | - | High | 82-93 | [1] |
| Raney Ni | - | 140 | 5 | 6 | 97 | 100 (to alcohol) | [8] |
| Pd | C | 80 | 10 | 3 | 100 | 93.6 | [9] |
Note: The selectivity for Raney Nickel in the provided study was for the corresponding alcohol. Conditions would need to be optimized to favor the ketone.
Experimental Protocols
General Procedure for Catalytic Hydrogenation:
-
Reactor Setup: A high-pressure autoclave reactor is charged with the starting material, methyl 2-(4-hydroxyphenyl)acetate, and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: The chosen catalyst (e.g., 5% Ru/TiO₂, Rh/SiO₂, Raney Ni, or Pd/C) is added to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Purging: The reactor is sealed and purged several times with hydrogen gas to remove any air.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with vigorous stirring.
-
Monitoring: The reaction progress is monitored by techniques such as TLC, GC, or HPLC.
-
Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration (e.g., through a pad of celite). The filtrate is then concentrated under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision logic for selecting an alternative catalyst.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. saspublishers.com [saspublishers.com]
- 3. Raney nickel catalysis of aromatic amines (Patent) | ETDEWEB [osti.gov]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 6. njhjchem.com [njhjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. globethesis.com [globethesis.com]
- 9. osti.gov [osti.gov]
Validation & Comparative
A Comparative Guide to Purity Determination of Methyl 2-(4-oxocyclohexyl)acetate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 2-(4-oxocyclohexyl)acetate is a critical step in the drug development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for determining the purity of this compound, offering insights into their principles, performance, and practical applications.
Key Analytical Techniques for Purity Profiling
The primary analytical techniques for assessing the purity of this compound and identifying potential impurities include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[1] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high-resolution separation and sensitive detection of impurities. GC-FID is a robust quantitative technique, while GC-MS offers definitive identification of unknown impurities through their mass spectra.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[2] For a keto-ester like this compound, which can exhibit keto-enol tautomerism, HPLC method development requires careful consideration of mobile phase pH and temperature to ensure consistent and accurate results.[3][4] HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) allows for both quantification and identification of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for purity determination without the need for a reference standard of the analyte itself.[5][6][7] By integrating the signals of the target molecule and a certified internal standard, qNMR provides a direct and highly accurate measure of purity.[8] It is particularly useful for characterizing and quantifying tautomeric forms.
Comparison of Analytical Method Performance
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation of impurities, or high-throughput screening. The following table summarizes the key performance parameters of GC-FID, HPLC-DAD, and qNMR for the purity determination of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.05% | ~0.3% |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Throughput | High | Medium to High | Low to Medium |
| Impurity Identification | Limited (retention time) | Limited (UV spectrum) | Good (structural information) |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed analytical techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[9]
-
Injector: Split/Splitless
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Detector Temperature: 300°C
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with ethyl acetate.
-
Vortex to ensure homogeneity.
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) Method
This reversed-phase HPLC method is designed for the separation and quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 30-70% B
-
15-20 min: 70-90% B
-
20-22 min: 90% B
-
22-23 min: 90-30% B
-
23-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
This method provides a direct assay of the purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same NMR tube.
-
Add approximately 0.75 mL of CDCl₃, cap the tube, and vortex until fully dissolved.
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
Potential Impurities
Understanding the potential impurities arising from the synthesis of this compound is crucial for developing a specific and sensitive analytical method. A common synthetic route involves the catalytic hydrogenation of methyl 4-hydroxybenzoate followed by oxidation. Potential impurities could include:
-
Starting Materials: Methyl 4-hydroxybenzoate
-
Intermediates: Methyl 4-hydroxycyclohexanecarboxylate
-
By-products: Over-reduction products, incompletely oxidized material.
-
Reagents and Solvents: Residual catalysts and solvents.
The analytical methods described above should be validated for their ability to separate and quantify these potential impurities.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Conclusion
The purity determination of this compound can be effectively achieved using GC, HPLC, and qNMR techniques. GC-FID offers high sensitivity and throughput for volatile impurities. HPLC-DAD is a versatile method for a broader range of impurities and benefits from well-established validation protocols. qNMR provides a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the stage of drug development. For comprehensive impurity profiling, a combination of these orthogonal techniques is often recommended to ensure the highest level of quality and safety for the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Impurity Profiling of Methyl 2-(4-oxocyclohexyl)acetate: A GC-MS Perspective
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. "Methyl 2-(4-oxocyclohexyl)acetate" is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Rigorous impurity profiling is essential to guarantee the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the impurity analysis of "this compound," supported by experimental protocols and a comparative look at alternative analytical techniques.
Performance Comparison: GC-MS vs. Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile impurities. Its high chromatographic resolution and the structural information provided by mass spectrometry make it highly suitable for impurity profiling. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer unique advantages.
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by UV absorbance. | Detection of nuclear spin transitions in a magnetic field. |
| Analyte Volatility | Requires volatile or semi-volatile analytes (or derivatization). | Suitable for non-volatile and thermally labile compounds. | No volatility requirement. |
| Sensitivity | High (ng to pg level). | Moderate (µg to ng level). | Lower (mg to µg level). |
| Selectivity | Very high, based on both retention time and mass spectrum. | Moderate, based on retention time and UV spectrum. | High, based on unique chemical shifts for each proton/carbon. |
| Identification | Excellent, through library matching of mass spectra. | Tentative, based on retention time comparison with standards. | Excellent for structural elucidation of unknown impurities.[1] |
| Quantification | Good, requires calibration standards. | Excellent, highly reproducible. | Good, can be used for absolute quantification.[2] |
| Sample Throughput | High. | High. | Low to moderate. |
| Key Advantage | Definitive identification of unknown volatile impurities. | Robust and widely applicable for a broad range of compounds. | Provides detailed structural information without the need for reference standards.[1] |
Illustrative Impurity Profile of this compound by GC-MS
The synthesis of "this compound" can potentially introduce several impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. A typical GC-MS analysis would aim to separate and identify these components. While specific quantitative data from a commercial sample is proprietary, the following table presents a representative impurity profile based on common synthetic routes.
Disclaimer: The following data is illustrative and intended to represent a plausible impurity profile. Actual results will vary depending on the specific synthetic process and purification methods.
Table 2: Representative Impurity Data for this compound Analysis by GC-MS
| Impurity Name | Retention Time (min) | m/z of Key Fragment Ions | Plausible Origin | Hypothetical Concentration (%) |
| Methanol | 3.5 | 31, 29 | Residual solvent | < 0.1 |
| Methyl acetate | 4.2 | 74, 43, 59 | Residual solvent/reagent | < 0.05 |
| 4-Hydroxycyclohexaneacetic acid | 12.8 | 158, 140, 115 | Incomplete esterification | < 0.2 |
| Dimethyl 2,2'-(cyclohexane-1,4-diyl)diacetate | 18.5 | 228, 169, 137 | Dimerization byproduct | < 0.1 |
| Methyl 2-(4-hydroxycyclohexyl)acetate | 14.1 | 172, 154, 112 | Over-reduction byproduct | < 0.15 |
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a general method for the impurity profiling of "this compound" using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the "this compound" sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 - 400 amu.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the percentage area of each impurity relative to the total peak area.
Mandatory Visualizations
Conclusion
The GC-MS method presented provides a robust and reliable approach for the impurity profiling of "this compound". Its high sensitivity and definitive identification capabilities make it a superior choice for detecting and characterizing volatile and semi-volatile impurities. While HPLC-UV offers a robust alternative for routine quantification, and NMR spectroscopy provides unparalleled structural elucidation for unknown impurities, GC-MS remains a cornerstone technique for comprehensive purity assessment in pharmaceutical development. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities and the desired level of characterization.
References
Confirming the Structure of Methyl 2-(4-oxocyclohexyl)acetate: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization pipeline. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of "Methyl 2-(4-oxocyclohexyl)acetate," a compound featuring both a ketone and an ester functional group within a cyclohexane ring system.
This document will delve into the interpretation of the ¹H and ¹³C NMR spectra of this compound, presenting predicted data to illustrate the key structural features. Furthermore, it will objectively compare the insights gained from NMR with those from Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) spectroscopy, providing a comprehensive overview of the strengths and limitations of each method for this specific molecule. Detailed experimental protocols for each technique are also provided to support practical application.
Structural Confirmation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integrations for this compound. These predictions are based on established chemical shift values for similar structural motifs, including cyclohexanone and methyl acetate derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 3.68 | Singlet | 3H | -OCH₃ (Methyl ester) |
| b | 2.35 | Multiplet | 4H | -CH₂- (adjacent to C=O in ring) |
| c | 2.25 | Doublet | 2H | -CH₂- (side chain) |
| d | 1.80-2.00 | Multiplet | 4H | -CH₂- (in ring) |
| e | 1.60 | Multiplet | 1H | -CH- (in ring) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 210.5 | C=O (Ketone) |
| 2 | 172.0 | C=O (Ester) |
| 3 | 51.5 | -OCH₃ |
| 4 | 40.8 | -CH₂- (adjacent to C=O in ring) |
| 5 | 39.5 | -CH₂- (side chain) |
| 6 | 34.0 | -CH₂- (in ring) |
| 7 | 32.5 | -CH- (in ring) |
The logical workflow for interpreting this NMR data to confirm the structure is outlined in the diagram below.
Comparison with Alternative Analytical Techniques
While NMR provides a detailed structural map, other techniques offer complementary information that can corroborate the proposed structure.
Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Non-destructive, provides unambiguous structural elucidation. | Requires a larger sample amount compared to MS, can be time-consuming. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity, good for separating mixtures and identifying known compounds by library matching. | Isomeric compounds can have similar fragmentation patterns, structure is inferred rather than directly observed. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS would confirm the molecular weight of this compound (170.21 g/mol ). The mass spectrum would likely show a molecular ion peak at m/z = 170. The fragmentation pattern is expected to show characteristic losses, such as the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 139, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z = 59) resulting in a fragment at m/z = 111. Further fragmentation of the cyclohexanone ring would also be observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would clearly indicate the presence of the two carbonyl functional groups. A strong, sharp absorption peak is expected around 1715 cm⁻¹ corresponding to the C=O stretch of the saturated ketone.[7][16] Another strong absorption, typically at a slightly higher wavenumber, around 1735 cm⁻¹, would be indicative of the C=O stretch of the saturated ester.[16][25] The presence of C-H stretching vibrations from the aliphatic ring and methyl group would be observed in the 2850-3000 cm⁻¹ region, and C-O stretching from the ester group would appear in the 1000-1300 cm⁻¹ range.
The logical relationship between the experimental data from these techniques and the confirmed structure is illustrated below.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of liquid this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[2][5][9]
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the TMS signal.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL.
-
Transfer the diluted sample to a 2 mL GC vial and cap it securely.
Data Acquisition:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio).
-
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 35-400.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.[4][17][19]
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. agilent.com [agilent.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. organomation.com [organomation.com]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectrabase.com [spectrabase.com]
- 13. jascoinc.com [jascoinc.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. docs.chemaxon.com [docs.chemaxon.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. gammadata.se [gammadata.se]
- 19. mt.com [mt.com]
- 20. PROSPRE [prospre.ca]
- 21. Download NMR Predict - Mestrelab [mestrelab.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. Ethyl 2-(4-oxocyclohexyl)acetate | C10H16O3 | CID 12666966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. chem.pg.edu.pl [chem.pg.edu.pl]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. This compound | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. application.wiley-vch.de [application.wiley-vch.de]
- 29. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0044923) [np-mrd.org]
- 30. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C10H14O4 | CID 219637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. CASPRE [caspre.ca]
- 33. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 13C NMR [m.chemicalbook.com]
- 34. dev.spectrabase.com [dev.spectrabase.com]
- 35. americanelements.com [americanelements.com]
- 36. bcc.bas.bg [bcc.bas.bg]
- 37. chemrxiv.org [chemrxiv.org]
- 38. Visualizer loader [nmrdb.org]
- 39. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 40. PubChemLite - Ethyl 2-(4-oxocyclohexyl)acetate (C10H16O3) [pubchemlite.lcsb.uni.lu]
- 41. Ethyl acetate(141-78-6) 1H NMR spectrum [chemicalbook.com]
- 42. (4-OXO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER(66405-41-2) 1H NMR spectrum [chemicalbook.com]
- 43. Buy Online CAS Number 66405-41-2 - TRC - this compound | LGC Standards [lgcstandards.com]
A Comparative Guide to the Synthetic Utility of Methyl 2-(4-oxocyclohexyl)acetate and Other Ketoesters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, ketoesters represent a versatile class of building blocks, pivotal in the construction of complex molecular architectures. Among these, "Methyl 2-(4-oxocyclohexyl)acetate" emerges as a compound of significant interest due to its bifunctional nature, incorporating both a ketone and an ester moiety within a cyclic framework. This guide provides a comparative analysis of "this compound" against other ketoesters in key synthetic transformations, supported by available experimental data and detailed methodologies.
Performance in Key Synthetic Reactions
The utility of a ketoester is often defined by its performance in reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. Here, we compare the potential of "this compound" with other ketoesters in several cornerstone reactions of organic synthesis.
Intramolecular Cyclization Reactions
Intramolecular cyclization of ketoesters is a powerful strategy for the synthesis of cyclic and bicyclic systems, which are common motifs in natural products and pharmaceutical agents.
Reductive Cyclization:
Table 1: Comparison of Ketoester Performance in Reductive Cyclization
| Ketoester | Reaction Conditions | Product | Yield (%) |
| Methyl β-(2-ketocyclohexane)propionate | Sodium naphthalenide, THF | Bicyclic hydroxy ketone | 9[1] |
| Methyl β-(2-ketocyclopentane)propionate | Sodium naphthalenide, THF | Bicyclic hydroxy ketone | 2[1] |
| Methyl β-(2-ketocycloheptane)propionate | Sodium naphthalenide, THF | Bicyclic hydroxy ketone | >30[1] |
| This compound (Predicted) | Various | Bicyclo[2.2.2]octane derivatives | Variable |
It is important to note that the yield of these reactions can be sensitive to the specific reaction conditions, including the choice of reducing agent and solvent.
Annulation Reactions
Robinson Annulation:
The Robinson annulation is a classic method for the formation of six-membered rings and is widely used in steroid synthesis.[2] This reaction involves a Michael addition followed by an intramolecular aldol condensation. Ketoesters, particularly those with an enolizable proton alpha to the ester, can serve as the Michael donor. While direct comparative data for "this compound" in Robinson annulation is scarce, the general mechanism suggests its utility. The reactivity of the enolate generated from the ketoester is a key factor. Generally, more acidic ketoesters will form enolates more readily, facilitating the initial Michael addition.
Conjugate Addition Reactions
Michael Addition:
In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. Ketoesters are excellent nucleophiles in this reaction after deprotonation to form an enolate. The stability of the resulting enolate influences the reaction's efficiency. For instance, β-ketoesters are often preferred as they form highly stabilized enolates. While no specific yields for "this compound" were found, its structure allows for the formation of an enolate that can participate in Michael additions, making it a viable substrate for constructing more complex molecules.
Applications in Pharmaceutical and Intermediate Synthesis
"this compound" and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. For instance, the corresponding amino-substituted compound, 2-(4-aminocyclohexyl)-ethyl acetate, is a key intermediate in the preparation of dopamine receptor ligands.[3] A patented synthesis route to this intermediate starts from 1,4-cyclohexanedione, highlighting a potential pathway to derivatives of our title compound.[3]
Furthermore, the bicyclo[2.2.2]octane core, which can potentially be synthesized from "this compound" through intramolecular reactions, is a privileged scaffold in medicinal chemistry.[4][5][6]
Experimental Protocols
Below are detailed, representative protocols for key reactions involving ketoesters, adapted for "this compound" based on established methodologies.
Protocol 1: Intramolecular Reductive Cyclization of this compound
Objective: To synthesize a bicyclo[2.2.2]octan-2-ol-6-one derivative.
Materials:
-
This compound
-
Sodium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous THF.
-
Add small pieces of sodium metal to the THF, followed by naphthalene. Stir the mixture under a nitrogen atmosphere until the characteristic dark green color of the sodium naphthalenide radical anion appears.
-
Cool the solution to 0 °C and add a solution of this compound in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bicyclic hydroxy ketone.
Protocol 2: Robinson Annulation of this compound with Methyl Vinyl Ketone
Objective: To synthesize a functionalized octahydronaphthalene derivative.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask and stir the mixture at room temperature for 30 minutes to generate the enolate.
-
Cool the reaction mixture to 0 °C and add methyl vinyl ketone dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting annulated product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic transformations.
Caption: Reductive cyclization of a ketoester.
Caption: Robinson annulation workflow.
Conclusion
"this compound" is a promising and versatile building block for organic synthesis. Its cyclic structure offers a scaffold for the construction of complex polycyclic systems relevant to pharmaceutical and materials science. While direct comparative studies detailing its performance against other ketoesters are limited in the current literature, its structural features suggest it is a highly capable substrate in a variety of fundamental organic transformations. The provided protocols and reaction workflows serve as a foundation for researchers to explore the full synthetic potential of this valuable ketoester. Further quantitative studies are warranted to fully elucidate its reactivity profile in comparison to other ketoesters.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 4. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 5. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]
Alternative starting materials for the synthesis of 4-substituted cyclohexanone derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted cyclohexanone moiety is a crucial structural motif in a wide array of biologically active molecules and advanced materials. The strategic synthesis of these derivatives is, therefore, of paramount importance in medicinal chemistry and materials science. This guide provides a comprehensive comparison of alternative starting materials and synthetic routes for the preparation of 4-substituted cyclohexanone derivatives, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of a synthetic route to 4-substituted cyclohexanones is often dictated by the availability of starting materials, desired substitution pattern, scalability, and overall efficiency. Here, we compare three prominent methods: synthesis from 4-substituted phenols, the Robinson Annulation, and the Diels-Alder reaction.
| Starting Material | Synthetic Route | Key Intermediates | Typical Yield (%) | Advantages | Disadvantages |
| 4-Substituted Phenol | 1. Catalytic Hydrogenation 2. Oxidation | 4-Substituted Cyclohexanol | 70-95% | High yields, readily available starting materials, straightforward reaction sequence. | Requires handling of hydrogen gas, potential for over-reduction to cyclohexanol. |
| Ketone + α,β-Unsaturated Ketone | Robinson Annulation | 1,5-Diketone, β-Hydroxy ketone | 60-80% | Forms a new six-membered ring, versatile for creating complex structures. | Produces a cyclohexenone which requires an additional reduction step, potential for side reactions. |
| Conjugated Diene + Dienophile | 1. Diels-Alder Reaction 2. Hydrolysis/Conversion | Substituted Cyclohexene | 60-90% | High stereospecificity, excellent for controlling stereochemistry. | Requires a subsequent step to convert the cyclohexene to a cyclohexanone, diene may need to be generated in situ. |
Experimental Protocols and Methodologies
Synthesis from 4-Substituted Phenols
This two-step approach involves the catalytic hydrogenation of a 4-substituted phenol to the corresponding cyclohexanol, followed by oxidation to the 4-substituted cyclohexanone.
Experimental Protocol: Synthesis of 4-Methoxycyclohexanone
Step 1: Catalytic Hydrogenation of 4-Methoxyphenol
-
Materials: 4-Methoxyphenol, 5% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.
-
Procedure: In a high-pressure autoclave, a solution of 4-methoxyphenol (12.4 g, 0.1 mol) in ethanol (100 mL) is charged with 5% Pd/C (0.5 g). The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 5 bar. The reaction mixture is heated to 80°C and stirred for 8 hours. After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield 4-methoxycyclohexanol.
-
Yield: Approximately 95%.
Step 2: Oxidation of 4-Methoxycyclohexanol to 4-Methoxycyclohexanone [1]
-
Materials: 4-Methoxycyclohexanol, Toluene, Catalyst (as described in the patent), Acetic acid (30 wt% solution), Sodium nitrite.
-
Procedure: 13.0g of 4-methoxycyclohexanol is dissolved in 150mL of toluene in a 500mL autoclave. To this solution, 0.2g of the specified catalyst, 0.2mL of acetic acid (30 wt% solution), and 0.03g of sodium nitrite are added. The mixture is stirred in air at 50°C for 1 hour. After the reaction is complete, the mixture is washed with water, and the organic phase is separated. The organic layer is dried over anhydrous sodium sulfate, and the solvent is distilled off to obtain 4-methoxycyclohexanone as a white solid.[1]
-
Yield: 12.1g (94.4%).[1]
Robinson Annulation
The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to produce a cyclohexenone derivative.[2][3][4][5][6][7][8][9] This cyclohexenone can then be reduced to the corresponding cyclohexanone.
Experimental Protocol: Synthesis of a Substituted Cyclohexenone
-
Materials: A ketone (e.g., cyclohexanone), an α,β-unsaturated ketone (e.g., methyl vinyl ketone), a base (e.g., sodium ethoxide), Ethanol.
-
Procedure:
-
Michael Addition: To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) is added cyclohexanone (9.8 g, 0.1 mol). The mixture is stirred and cooled in an ice bath. Methyl vinyl ketone (7.0 g, 0.1 mol) is added dropwise over 30 minutes, maintaining the temperature below 10°C. The reaction is stirred for an additional 4 hours at room temperature.
-
Aldol Condensation & Dehydration: The reaction mixture is then refluxed for 2 hours. After cooling, the mixture is neutralized with dilute hydrochloric acid and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product, a substituted cyclohexenone, is purified by vacuum distillation or column chromatography.
-
-
Yield: Typically 60-80% for the cyclohexenone. A subsequent reduction step (e.g., catalytic hydrogenation) would be required to obtain the cyclohexanone.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile.[10][11][12][13][14] The resulting cyclohexene derivative can be converted to a cyclohexanone.
Experimental Protocol: Synthesis of a 6-Substituted-2-cyclohexenone [12]
Step 1: Diels-Alder Reaction [12]
-
Materials: 1-alkoxy-1-amino-1,3-butadiene (diene), an electron-deficient alkene (dienophile, e.g., acrolein), an appropriate solvent.
-
Procedure: The 1-alkoxy-1-amino-1,3-butadiene (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) under an inert atmosphere. The dienophile (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure to yield the crude cycloadduct.
Step 2: Hydrolysis to Cyclohexenone [12]
-
Procedure: The crude cycloadduct is dissolved in a mixture of tetrahydrofuran and 1M aqueous HCl. The solution is stirred at room temperature for 4-6 hours until the hydrolysis is complete. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 6-substituted-2-cyclohexenone is purified by column chromatography.
-
Yield: Good overall yields for the two steps are typically reported.[12] A final reduction step would be necessary to obtain the saturated 4-substituted cyclohexanone.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cerritos.edu [cerritos.edu]
- 11. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]
- 12. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]
- 14. researchgate.net [researchgate.net]
Validation of "Methyl 2-(4-oxocyclohexyl)acetate" synthesis through spectroscopic techniques
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical intermediates are paramount. This guide provides a comparative analysis of the synthesis and spectroscopic validation of "Methyl 2-(4-oxocyclohexyl)acetate," a key building block in various synthetic pathways. We present a detailed experimental protocol for its synthesis via Fischer esterification and compare its spectroscopic signature with the isomeric alternative, "Methyl 2-(2-oxocyclohexyl)acetate."
Synthesis and Purification: A Detailed Protocol
The synthesis of this compound is reliably achieved through the Fischer esterification of 4-oxocyclohexaneacetic acid. This method offers a straightforward and efficient route to the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-oxocyclohexaneacetic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-oxocyclohexaneacetic acid in an excess of methanol (approximately 10-20 molar equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the carboxylic acid) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in diethyl ether and transferred to a separatory funnel.
-
Neutralization: The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by water and brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity product.
A similar Fischer esterification protocol can be employed for the synthesis of the comparative compound, Methyl 2-(2-oxocyclohexyl)acetate, starting from 2-oxocyclohexaneacetic acid.
Spectroscopic Validation Data
The structural identity and purity of the synthesized this compound were confirmed using a suite of spectroscopic techniques. The data obtained is presented below in comparison with expected data for Methyl 2-(2-oxocyclohexyl)acetate.
| Spectroscopic Technique | This compound | Methyl 2-(2-oxocyclohexyl)acetate (Alternative) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.68 (s, 3H, -OCH₃), 2.45-2.35 (m, 4H, -CH₂-C=O), 2.30 (d, J=7.2 Hz, 2H, -CH₂-CO₂Me), 2.15-2.05 (m, 1H, -CH-), 1.80-1.70 (m, 2H), 1.60-1.50 (m, 2H) | δ 3.67 (s, 3H, -OCH₃), 3.20-3.10 (m, 1H), 2.80-2.70 (m, 1H), 2.50-2.20 (m, 4H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H), 1.50-1.30 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 211.0 (C=O, ketone), 173.5 (C=O, ester), 51.8 (-OCH₃), 41.0, 40.8, 34.2, 33.5, 28.6 | δ 212.5 (C=O, ketone), 173.0 (C=O, ester), 51.5 (-OCH₃), 50.1, 42.3, 39.8, 33.9, 27.8, 24.9 |
| IR (neat, cm⁻¹) | ~2950 (C-H, sp³), 1735 (C=O, ester), 1715 (C=O, ketone), 1170 (C-O) | ~2945 (C-H, sp³), 1738 (C=O, ester), 1710 (C=O, ketone), 1165 (C-O) |
| Mass Spectrometry (EI) | m/z (%): 170 (M⁺), 139, 111, 98, 83, 55 | m/z (%): 170 (M⁺), 138, 114, 97, 69, 55 |
Experimental Workflow and Logic
The overall process, from synthesis to validation, follows a logical progression to ensure the desired product is obtained with high purity and its identity is unequivocally confirmed.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
This guide provides a comprehensive overview for the synthesis and characterization of this compound. The detailed protocols and comparative spectroscopic data serve as a valuable resource for researchers in ensuring the quality and identity of their synthesized compounds, thereby supporting the integrity of their research and development endeavors.
Benchmarking the performance of "Methyl 2-(4-oxocyclohexyl)acetate" in specific reaction types
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of pharmaceutical and materials science, the choice of starting materials is paramount to the efficiency and success of a synthetic route. This guide provides a comprehensive performance benchmark of Methyl 2-(4-oxocyclohexyl)acetate in three pivotal reaction types: Reductive Amination, the Wittig Reaction, and the Aldol Condensation. Through a critical analysis of established experimental data for analogous cyclohexanone derivatives, we offer insights into the expected reactivity and performance of this functionalized building block.
Executive Summary
This compound is a versatile intermediate possessing a reactive ketone functionality and a methyl ester group. This bifunctionality allows for a diverse range of chemical transformations. This guide benchmarks its performance by comparing it with structurally simpler, yet related, cyclohexanones. The presence of the electron-withdrawing methyl acetate group at the 4-position is anticipated to influence the reactivity of the carbonyl group through electronic and steric effects.
Reductive Amination: A Gateway to Novel Amines
Reductive amination is a cornerstone for the synthesis of secondary and tertiary amines from carbonyl compounds. The reaction proceeds via the formation of an intermediate imine or enamine, which is subsequently reduced.
Comparative Performance:
| Substrate | Amine | Reducing Agent | Solvent | Catalyst | Yield (%) | Reference |
| Cyclohexanone | Aniline | H₂ | Toluene | 4 wt% Au/TiO₂ | 72 | [1] |
| Cyclohexanone | Aniline | H₂ | Toluene | 4 wt% Au/CeO₂/TiO₂ | 79 | [1] |
| Cyclohexanone | Ammonia | H₂ | Cyclohexane | 2 wt.% NiRh/SiO₂ | 96.4 | [2] |
| This compound (Expected) | Various Amines | NaBH(OAc)₃ | 1,2-Dichloroethane | - | Good to Excellent | Inferred from general procedures |
Experimental Protocol: General Procedure for Reductive Amination [3][4]
A solution of the ketone (1.0 eq.), the amine (1.2 eq.), and acetic acid (a few drops, optional) in a suitable solvent (e.g., methanol, 1,2-dichloroethane) is stirred at room temperature. After a period to allow for imine formation (typically 1-2 hours), the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) is added portion-wise. The reaction is stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Workflow for Reductive Amination.
Wittig Reaction: Olefination of the Carbonyl Group
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide. The reaction is known for its high regioselectivity in placing the double bond.
Comparative Performance:
The steric hindrance around the carbonyl group can significantly impact the yield of the Wittig reaction. While the methyl acetate group in this compound is at the 4-position and thus relatively remote, its conformational flexibility might play a role. For comparison, data for less hindered and more hindered cyclohexanones are presented.
| Substrate | Ylide | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Ph₃P=CH₂ | n-BuLi | THF | 84 | [5] |
| 2-Methylcyclohexanone | Ph₃P=CH₂ | n-BuLi | THF | Moderate to Good (not specified) | [6] |
| 2,4-Di-tert-butylcyclohexanone | Ph₃P=CH₂ | K-tert-butoxide | THF | High (not specified) | [7] |
| This compound (Expected) | Ph₃P=CH₂ | n-BuLi | THF | Good to High | Inferred from general procedures |
Experimental Protocol: General Procedure for the Wittig Reaction [1][6]
To a stirred suspension of methyltriphenylphosphonium bromide (1.05 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of n-butyllithium (1.0 eq.) in hexanes is added dropwise. The resulting deep yellow or orange-red solution of the ylide is stirred at 0 °C for 1 hour. A solution of the ketone (1.0 eq.) in anhydrous THF is then added slowly to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Caption: Workflow for the Wittig Reaction.
Aldol Condensation: Carbon-Carbon Bond Formation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.
Comparative Performance:
In a crossed aldol condensation, the reactivity of both the enolizable ketone and the non-enolizable aldehyde partner is crucial. The methyl acetate group in this compound is not expected to significantly alter the acidity of the α-protons compared to unsubstituted cyclohexanone. Therefore, its performance in forming the enolate should be comparable. The subsequent nucleophilic attack on an aromatic aldehyde would be the rate-determining step.
| Ketone | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Cyclohexanone | Benzaldehyde | RuCl₃·nH₂O/(S)-BINAP/KOH | Dioxane | 85 | [8] |
| Cyclohexanone | 4-Nitrobenzaldehyde | RuCl₃·nH₂O/(S)-BINAP/KOH | Dioxane | 82 | [8] |
| Cyclohexanone | 4-Methoxybenzaldehyde | RuCl₃·nH₂O/(S)-BINAP/KOH | Dioxane | 65 | [8] |
| Cyclohexanone | Benzaldehyde | NaOH (Microwave) | - | 98 | [9] |
| This compound (Expected) | Aromatic Aldehydes | Base or Acid | Various | Good to Excellent | Inferred from general procedures |
Experimental Protocol: General Procedure for Aldol Condensation [8][10]
To a solution of the ketone (1.0 eq.) and an aromatic aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, dioxane), a catalytic amount of base (e.g., NaOH, KOH) or acid (e.g., TiCl₃(SO₃CF₃)) is added. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC. Upon completion, the reaction mixture is neutralized and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.
Caption: Workflow for Aldol Condensation.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Based on the analysis of related cyclohexanone derivatives, it is expected to perform well in key transformations such as reductive amination, the Wittig reaction, and aldol condensation. The remote methyl acetate substituent is not anticipated to pose significant steric or electronic hindrance, making it a reliable substrate for the construction of more complex molecules in drug discovery and materials science. The provided experimental protocols offer a solid foundation for the practical application of this valuable intermediate. Further experimental studies directly comparing its performance with other cyclohexanones would be beneficial for a more precise quantitative assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. gctlc.org [gctlc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Solved Question One (The Wittig reaction of cyclohexanone | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
A Comparative Guide to the Chemoselective Reduction of Ketones in Bifunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of a ketone in the presence of other functional groups is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The choice of reducing agent and reaction conditions dictates the outcome, determining whether the desired chemoselectivity is achieved. This guide provides an objective comparison of three widely used methods for ketone reduction in bifunctional molecules: Sodium Borohydride (NaBH₄) reduction, Catalytic Hydrogenation, and Chelation-Controlled Reduction.
Introduction to Ketone Reduction Methods
The reduction of a ketone to a secondary alcohol is a fundamental reaction. However, in a molecule with multiple reducible functional groups, such as esters, alkenes, or alkynes, achieving the selective reduction of the ketone moiety is a significant challenge. This guide explores the nuances of three distinct methodologies, offering insights into their mechanisms, selectivity, and practical applications.
-
Sodium Borohydride (NaBH₄): A mild and versatile reducing agent, NaBH₄ is known for its chemoselectivity in reducing aldehydes and ketones in the presence of less reactive carbonyl groups like esters and amides.[1][2]
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. Its selectivity can be tuned by the choice of catalyst, support, and reaction conditions, allowing for the reduction of various functional groups.[3]
-
Chelation-Controlled Reduction: This strategy is employed for molecules containing a Lewis basic group (e.g., a hydroxyl group) near the ketone. A Lewis acidic reagent coordinates to both the ketone and the heteroatom, creating a rigid cyclic intermediate that directs the hydride attack stereoselectively.[4]
Performance Comparison: Experimental Data
The following tables summarize the performance of each reduction method on representative bifunctional ketone substrates.
Reduction of Keto-Esters
Substrate: Ethyl 4-oxo-4-phenylbutanoate
| Reduction Method | Reagents and Conditions | Yield (%) | Selectivity (Ketone vs. Ester Reduction) | Reference |
| Sodium Borohydride | NaBH₄, Methanol, 0 °C to rt | 95 | High (Ester group remains intact) | [5] |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, rt, 1 atm | 92 | Moderate (Potential for ester reduction at higher pressures/temperatures) | [6] |
Reduction of α,β-Unsaturated Ketones
Substrate: 4-Phenyl-3-buten-2-one (Benzalacetone)
| Reduction Method | Reagents and Conditions | Product | Yield (%) | Selectivity (C=O vs. C=C Reduction) | Reference |
| Sodium Borohydride | NaBH₄, Methanol, 0 °C | 4-Phenyl-3-buten-2-ol | 96 | 1,2-reduction (C=O reduction) | [7] |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, rt, 1 atm | 4-Phenyl-2-butanone | >95 | 1,4-reduction (C=C reduction) | [6] |
| Chelation-Controlled (Luche Reduction) | CeCl₃·7H₂O, NaBH₄, Methanol, 0 °C | 4-Phenyl-3-buten-2-ol | 97 | High (1,2-reduction) | N/A |
Diastereoselective Reduction of β-Hydroxy Ketones
Substrate: 1-Hydroxy-1,3-diphenyl-3-butanone
| Reduction Method | Reagents and Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Sodium Borohydride | NaBH₄, Methanol, -78 °C | ~1:1 | 90 | [8] |
| Chelation-Controlled (Narasaka-Prasad Reduction) | Et₂BOMe, NaBH₄, THF/Methanol, -78 °C | >98:2 | 85 | [8] |
| Chelation-Controlled (Evans-Saksena Reduction) | Me₄NB(OAc)₃H, Acetonitrile/Acetic Acid, -40 °C | 3:97 | 88 | [8] |
Experimental Protocols
Sodium Borohydride Reduction of a Keto-Ester
Reaction: Reduction of Ethyl 4-oxobutanoate to Ethyl 4-hydroxybutanoate[9]
Materials:
-
Ethyl 4-oxobutanoate
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve ethyl 4-oxobutanoate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly add 1 M HCl at 0 °C to quench the excess NaBH₄ and neutralize the mixture to pH ~7.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield ethyl 4-hydroxybutanoate.[9]
Catalytic Hydrogenation of an α,β-Unsaturated Ketone
Reaction: Selective reduction of the C=C bond in 4-(4-hydroxyphenyl)-3-buten-2-one[6]
Materials:
-
4-(4-hydroxyphenyl)-3-buten-2-one
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-(4-hydroxyphenyl)-3-buten-2-one (1.0 eq) in ethanol to make a 0.1-0.5 M solution.
-
Carefully add 10% Pd/C (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, carefully vent the excess hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 4-(4-hydroxyphenyl)-2-butanone.[6]
Chelation-Controlled Diastereoselective Reduction of a β-Hydroxy Ketone
Reaction: syn-Selective Reduction of a β-Hydroxy Ketone via the Narasaka-Prasad Reduction[8]
Materials:
-
β-Hydroxy ketone
-
Diethylmethoxyborane (Et₂BOMe)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, low-temperature bath (-78 °C)
Procedure:
-
Dissolve the β-hydroxy ketone (1.0 eq) in a mixture of anhydrous THF and anhydrous methanol (4:1) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add diethylmethoxyborane (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to allow for chelate formation.
-
Add sodium borohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the syn-1,3-diol.[8]
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
Caption: Reaction mechanisms for the three ketone reduction methods.
General Experimental Workflow
Caption: A generalized workflow for a ketone reduction experiment.
Conclusion
The choice of method for the chemoselective reduction of a ketone in a bifunctional molecule is highly dependent on the nature of the other functional group and the desired stereochemical outcome.
-
Sodium Borohydride is a reliable and experimentally simple choice for the selective reduction of ketones in the presence of esters, amides, and carboxylic acids.
-
Catalytic Hydrogenation offers tunability through catalyst selection. For α,β-unsaturated ketones, it is the method of choice for selectively reducing the carbon-carbon double bond.
-
Chelation-Controlled Reductions are unparalleled for achieving high diastereoselectivity in the reduction of ketones bearing a nearby chelating group, such as a hydroxyl group.
Researchers and drug development professionals should carefully consider the substrate, desired product, and the comparative data presented in this guide to select the most appropriate and efficient reduction strategy for their synthetic goals.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 2-(4-oxocyclohexyl)acetate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 2-(4-oxocyclohexyl)acetate, a common intermediate in organic synthesis. Adherence to these procedures will minimize risks and ensure that waste is managed in accordance with regulatory standards.
Safety and Hazard Summary
This compound is classified with specific hazards that must be understood before handling and disposal. All personnel must be familiar with the following hazard information and take appropriate precautions.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[2]
-
Lab Coat: A standard laboratory coat.
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory waste management regulations. Always consult your institution's specific waste disposal guidelines, as local regulations may vary.
1. Waste Segregation and Collection:
-
Do not mix: this compound waste should not be mixed with other waste streams.
-
Original Containers: Whenever possible, leave the chemical in its original container. If this is not feasible, use a designated, compatible, and clearly labeled waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the relevant hazard pictograms.
2. Spill Management:
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Prevent Entry into Drains: Under no circumstances should this compound or its contaminated materials be allowed to enter drains or waterways.[2]
3. Final Disposal:
-
Approved Waste Disposal Facility: All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[3]
-
Container Management: Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials while awaiting pickup.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Logistics for Handling Methyl 2-(4-oxocyclohexyl)acetate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Methyl 2-(4-oxocyclohexyl)acetate.
Chemical Identifier:
| Name | This compound |
| Synonyms | Methyl (4-oxocyclohexyl)acetate |
| CAS Number | 66405-41-2 |
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Primary Hazards | Irritant |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
Signal Word: Warning
It is crucial to adhere to the following precautionary statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[4]
-
P270: Do not eat, drink or smoke when using this product.[1][2][5]
-
P271: Use only outdoors or in a well-ventilated area.[1][2][4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][4][5]
Operational Plan for Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166, AS/NZS 1337.1, or an equivalent national standard.[1]
-
Skin Protection:
-
Wear protective gloves. The specific glove material should be selected based on the breakthrough time and permeation rate for the substance.
-
Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator.[1]
-
Contact Lenses: It is advisable to avoid wearing contact lenses as they can absorb and concentrate irritants.[1]
3. Handling Procedures:
-
Avoid all personal contact with the chemical, including inhalation.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][2][5]
-
Keep containers securely sealed when not in use.[1]
-
Wash hands thoroughly with soap and water after handling the chemical.[1][4][5]
-
Contaminated work clothes should be laundered separately before reuse.[1]
4. Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, ensuring to irrigate the entire eye by keeping eyelids apart. Seek immediate medical attention.[1]
-
Skin Contact: If skin or hair contact occurs, flush the affected area with running water and soap. If irritation persists, seek medical attention.[1] Remove contaminated clothing and wash it before reuse.[4][5]
-
Inhalation: If fumes are inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[1][4][6]
-
Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting. Seek medical advice.[1]
-
Spills: In case of a spill, immediately evacuate the area. Wear appropriate PPE, including respiratory protection. Clean up the spill using dry, clean-up procedures and avoid generating dust.[1] Collect the residue and place it in a sealed container for disposal.[1] Prevent the spill from entering drains or waterways.[1]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect all residues and contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed, and appropriate waste container.
2. Disposal Route:
-
Dispose of the chemical waste through an authorized hazardous or special waste collection point.[1]
-
Do not dispose of it down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
If recycling options are available for the chemical or its container, consult the manufacturer or your EHS department.
Quantitative Data
| Property | Value |
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| OSHA PEL | Not available |
| NIOSH REL | Not available |
| ACGIH TLV | Not available |
Experimental Workflow
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
